5-(Hydroxymethyl)quinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNACESDSSHENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350220 | |
| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-44-5 | |
| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)quinolin-8-ol is a fascinating heterocyclic compound built upon the privileged 8-hydroxyquinoline scaffold. This structural motif is renowned for its potent metal-chelating capabilities, a property that underpins a vast array of biological activities. The introduction of a hydroxymethyl group at the 5-position offers a unique opportunity for further chemical modification and has the potential to modulate the compound's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, spectral characteristics, and potential applications, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 4053-44-5 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [1][2][4] |
| Melting Point | 138-139 °C | [1][2] |
| Boiling Point | 419 °C at 760 mmHg | [1][2] |
| Density | 1.357 g/cm³ | [1][2] |
| Appearance | Off-white to light yellow solid | |
| pKa (predicted) | 4.77 ± 0.10 | |
| LogP | 1.43270 | [1] |
| Storage | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. Below are two detailed protocols for the preparation of the hydrochloride salt and the free base.
Synthesis of this compound Hydrochloride
This method involves the direct hydroxymethylation of 8-hydroxyquinoline. The acidic workup yields the hydrochloride salt.
Reaction Scheme:
A schematic for the synthesis of this compound hydrochloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Addition of Reagents: Add sodium hydroxide (2 equivalents) to the solution, followed by the dropwise addition of an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid.
-
Isolation: The hydrochloride salt of this compound will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of this compound (Free Base)
This two-step synthesis involves the initial formation of 5-chloromethyl-8-hydroxyquinoline hydrochloride, followed by hydrolysis to the desired product[5].
Reaction Scheme:
A schematic for the synthesis of this compound free base.
Protocol:
-
Starting Material: Begin with 5-chloromethyl-8-hydroxyquinoline hydrochloride, which can be prepared from 8-hydroxyquinoline[5].
-
Reaction: Treat 5-chloromethyl-8-hydroxyquinoline hydrochloride with aqueous ammonia at room temperature for 15 minutes[5].
-
Workup and Isolation: The reaction mixture is then subjected to an appropriate workup procedure, likely involving neutralization and extraction with an organic solvent, followed by solvent evaporation to yield this compound as the free base.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling constants will be influenced by the electronic environment of each proton. For comparison, the ¹H NMR spectrum of 5,7-dibromo-8-hydroxyquinoline in DMSO-d₆ shows signals in the aromatic region between δ 7.77 and 8.98 ppm[6]. The methylene protons of the -CH₂OH group in this compound are expected to appear as a singlet, likely in the range of δ 4.5-5.0 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons of the quinoline ring and the aliphatic carbon of the hydroxymethyl group. Aromatic carbons typically resonate in the range of δ 110-160 ppm, while the methylene carbon of the -CH₂OH group is expected to appear further upfield, likely in the range of δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (phenolic) | 3200-3600 (broad) | Intramolecular and intermolecular hydrogen bonding can broaden this peak. |
| O-H (alcoholic) | 3200-3600 (broad) | May overlap with the phenolic O-H stretch. |
| C-H (aromatic) | 3000-3100 | |
| C-H (aliphatic) | 2850-3000 | |
| C=N, C=C (aromatic) | 1500-1650 | Multiple bands are expected for the quinoline ring system. |
| C-O (phenolic) | 1200-1260 | |
| C-O (alcoholic) | 1000-1260 |
For comparison, the IR spectrum of 8-hydroxyquinoline shows a broad band around 3180 cm⁻¹ attributed to the phenolic O-H stretching vibration[7]. The C=N and C=C stretching vibrations of the quinoline ring appear in the 1500-1600 cm⁻¹ region[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 175. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da) from the molecular ion.
Metal Chelating Properties
A defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions[4][9]. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as the two coordination sites. This chelation is often accompanied by a change in the spectroscopic properties of the molecule, such as fluorescence, making these compounds useful as metal ion sensors[9]. The presence of the hydroxymethyl group at the 5-position may influence the electronic properties of the quinoline ring and, consequently, the metal-binding affinity and selectivity of the molecule.
A diagram illustrating the chelation of a metal ion by this compound.
Potential Applications in Drug Development
The unique chemical properties of 8-hydroxyquinoline derivatives have positioned them as promising candidates in various therapeutic areas. The ability to chelate metal ions is often central to their biological activity.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria and fungi[10][11][12][13]. The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism[10]. Studies on related 8-hydroxyquinoline derivatives have demonstrated significant antibacterial and antifungal efficacy[10][13]. While specific data for this compound is limited, it is reasonable to hypothesize that it will also possess antimicrobial properties.
Anticancer Activity
The dysregulation of metal ion homeostasis is increasingly recognized as a hallmark of cancer. Consequently, metal-chelating agents have emerged as a promising strategy for cancer therapy[4]. Several 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity in preclinical studies, with some, like clioquinol, being investigated in clinical trials[5][14]. The proposed mechanisms of action include the induction of oxidative stress, inhibition of angiogenesis, and interference with key cellular signaling pathways[4][14]. The cytotoxic effects of these compounds are often enhanced in the presence of metal ions like copper[15]. Given these precedents, this compound warrants investigation as a potential anticancer agent.
Neuroprotective Effects
Aberrant metal ion interactions with proteins are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease[4]. 8-Hydroxyquinoline derivatives that can cross the blood-brain barrier and modulate metal ion homeostasis in the central nervous system are therefore of significant therapeutic interest[4][16]. Compounds like clioquinol have shown promise in preclinical and early clinical studies for Alzheimer's disease[4]. The neuroprotective effects of these compounds are thought to stem from their ability to disrupt metal-mediated amyloid-β aggregation and reduce oxidative stress[4][16]. The structural features of this compound make it a candidate for investigation in the context of neurodegenerative disorders.
Conclusion
This compound is a versatile molecule with a rich chemical landscape. Its synthesis is accessible, and its core structure imparts it with the valuable property of metal chelation. This characteristic is the foundation for its potential applications in diverse areas of drug discovery, from combating infectious diseases to tackling the complexities of cancer and neurodegeneration. While further research is needed to fully elucidate its specific biological activities and spectroscopic profile, this in-depth guide provides a solid foundation for scientists and researchers to explore the full potential of this promising compound.
References
Sources
- 1. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 5. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinolinols with Selected Hydroxy-Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Foreword: The Strategic Value of the 8-Hydroxyquinoline Scaffold
An In-Depth Technical Guide to 5-(Hydroxymethyl)quinolin-8-ol (CAS: 4053-44-5) for Advanced Drug Discovery
To the seasoned researcher, certain molecular scaffolds signal immediate potential. The 8-hydroxyquinoline (8-HQ) nucleus is one such "privileged structure" in medicinal chemistry.[1] Its elegant fusion of a phenol and a pyridine ring creates a planar, lipophilic, and, most importantly, a potent metal-chelating agent.[2][3] This guide focuses on a specific, highly functional derivative: this compound (CAS Number 4053-44-5). The introduction of a hydroxymethyl group at the 5-position does not merely append atoms; it introduces a reactive handle for synthetic elaboration and subtly modulates the electronic and steric properties of the parent molecule. This document serves as a technical primer for scientists aiming to harness the therapeutic potential of this versatile compound, moving from its fundamental properties to its application in addressing complex diseases.
Core Molecular Profile and Physicochemical Characteristics
This compound is a derivative of 8-hydroxyquinoline, a class of compounds recognized for a wide spectrum of biological activities.[2][4] Its core identity is defined by the strategic placement of a hydroxyl group at the 8-position and a hydroxymethyl group at the 5-position on the quinoline ring system.[5] These functional groups are critical to its chemical reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 4053-44-5 | [5][6][7][8] |
| Molecular Formula | C₁₀H₉NO₂ | [5][6][7][8] |
| Molecular Weight | 175.18 g/mol | [6][7][9] |
| Melting Point | 138-139 °C | [6][7][10] |
| Boiling Point | ~419 °C at 760 mmHg (Predicted) | [7][10] |
| Density | ~1.357 g/cm³ (Predicted) | [7][10] |
| Appearance | Off-white to light yellow solid | [10] |
| Storage | 2-8°C | [7][10] |
| Synonyms | 5-(hydroxymethyl)-8-quinolinol, 5-Quinolinemethanol, 8-hydroxy- | [5][11] |
The presence of both the hydroxyl and hydroxymethyl groups enhances polarity compared to the parent 8-HQ, influencing its solubility and pharmacokinetic profile.[5] The key to its function, however, lies in its electronic architecture.
The Locus of Activity: Bidentate Metal Chelation
The primary mechanism underpinning the diverse bioactivities of this compound is its function as a monoprotic bidentate chelating agent.[9] The quinoline ring's nitrogen atom and the deprotonated oxygen of the 8-hydroxyl group act as electron donor sites, forming stable five-membered chelate rings with various divalent and trivalent metal ions.[2][12]
This chelation is not merely sequestration. It is a profound disruption of cellular metal homeostasis, a state critical for the survival of pathogenic microbes and the unregulated proliferation of cancer cells.[2][3][13] Biologically crucial metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are primary targets.[9] By binding these ions, 8-HQ derivatives can inhibit metalloenzymes essential for pathogen survival or tumor angiogenesis.[9]
Figure 1: Metal Chelation by this compound.
Synthesis and Derivatization Strategy
The utility of this compound in a drug development pipeline is significantly enhanced by its synthetic accessibility and the reactivity of its hydroxymethyl group. A common laboratory-scale synthesis involves the treatment of 5-chloromethyl-8-hydroxyquinoline hydrochloride with a weak base like ammonia to facilitate nucleophilic substitution.[14]
This hydroxymethyl moiety is a critical strategic element. It serves as a versatile synthetic handle for creating a library of derivative compounds through esterification, etherification, or other coupling reactions. This allows for the systematic modification of the molecule to optimize properties such as lipophilicity, cell permeability, and target affinity, fine-tuning the compound for a specific therapeutic application.[9]
Experimental Protocol 1: Synthesis of this compound
Causality: This protocol utilizes the higher reactivity of the chloromethyl group for nucleophilic displacement by hydroxide (from the aqueous ammonia) while the phenolic hydroxyl at position 8 remains protonated and less reactive under these mild basic conditions.
-
Reaction Setup: Suspend 5-chloromethyl-8-hydroxyquinoline hydrochloride in an aqueous ammonia solution (e.g., 10-25%) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 15-30 minutes.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane/Methanol 95:5).
-
Workup and Isolation: Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[10]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. The melting point should be sharp and consistent with the literature value (138-139 °C).[6][7][10]
Key Therapeutic Areas and Biological Activity
The 8-HQ scaffold is a decorated veteran in pharmacology, with derivatives demonstrating a wide array of activities.[4][15] this compound is positioned to build upon this legacy.
Anticancer Potential
Cancer cells have a dysregulated metabolism and often exhibit an increased demand for transition metals like copper and zinc for proliferation and angiogenesis.[9] 8-HQ derivatives, including clioquinol and nitroxoline, exploit this dependency.[9][16] They act as ionophores, transporting these metals into the cell or chelating them to disrupt critical enzymatic functions, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis.[17] The mechanism is selective, as cancer cells are more susceptible to the oxidative stress induced by metal dysregulation than healthy cells.
Antimicrobial and Antifungal Efficacy
The antimicrobial properties of 8-HQ derivatives are well-documented against a broad range of pathogens, including bacteria (Staphylococcus aureus, Pseudomonas aeruginosa) and fungi.[9][15][18] The mechanism is again rooted in metal chelation, depriving microbes of essential cofactors for enzymes involved in respiration and cell wall synthesis.[19] Notably, derivatives have shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis, the causative agent of tuberculosis, suggesting a potential role in combating persistent infections.[20]
Neuroprotective Applications
A growing body of evidence links neurodegenerative diseases like Alzheimer's and Parkinson's to the dysregulation of metal ions in the brain, which promotes protein aggregation and oxidative stress.[2][13] Lipophilic 8-HQ derivatives can cross the blood-brain barrier and act as "metal chaperones."[3] They can chelate excess metal ions from pathological protein aggregates (e.g., amyloid-beta plaques) and redistribute them to metal-depleted areas, thereby restoring homeostasis and mitigating neuronal damage.[3][9] The modification at the 5-position, as in this compound, can be used to modulate this lipophilicity and brain permeability.[9]
Figure 2: Therapeutic intervention logic for 8-HQ derivatives.
A Framework for Preclinical Evaluation
To translate the potential of this compound into tangible data, a structured preclinical evaluation workflow is essential. The following diagram and protocol outline a standard approach for assessing anticancer efficacy.
Figure 3: Preclinical workflow for anticancer screening.
Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This colorimetric assay provides a quantitative measure of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) and a non-cancer control cell line (e.g., HaCaT keratinocytes) in 96-well plates at a predetermined optimal density and culture for 24 hours in supplemented DMEM.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the plates with the medium containing various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing formazan crystals to form.[18]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is more than just another derivative; it is a strategically designed molecular tool. Its inherent metal-chelating ability, derived from the 8-hydroxyquinoline core, provides a proven mechanism for combating a range of diseases, from cancer to microbial infections and neurodegeneration.[2][9][19] The critical inclusion of the 5-hydroxymethyl group provides the synthetic versatility required for modern medicinal chemistry, enabling the development of next-generation therapeutics with tailored pharmacological profiles. Future research should focus on leveraging this functional group to create targeted prodrugs, conjugate it to delivery vectors, or build complex molecules with dual-action capabilities. This compound represents a validated starting point for any research program seeking to exploit the powerful biology of metal homeostasis.
References
-
Exclusive Chemistry Ltd. 5-Hydroxymethyl-quinolin-8-ol supplier - CAS 4053-44-5. [Link]
-
Chemsrc. This compound | CAS#:4053-44-5. [Link]
-
University of Hertfordshire. 8-hydroxyquinoline - AERU. [Link]
-
National Institutes of Health (NIH). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
MDPI. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials...with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
-
National Institutes of Health (NIH). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - video abstract. [Link]
-
American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
-
National Institutes of Health (NIH). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
-
National Institutes of Health (NIH). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC. [Link]
-
Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
Dovepress. 8-Hydroxyquinolines chelating properties and medicinal applications. [Link]
-
Wiley Online Library. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
- 6. exchemistry.com [exchemistry.com]
- 7. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 10. 5-HYDROXYMETHYL-QUINOLIN-8-OL | 4053-44-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Structural Analysis of 5-(Hydroxymethyl)quinolin-8-ol: A Technical Guide
Executive Summary & Molecular Context
5-(Hydroxymethyl)quinolin-8-ol (CAS: 4053-44-5) represents a critical functionalized scaffold within the 8-hydroxyquinoline (oxine) family. Unlike the parent oxine, the introduction of a hydroxymethyl group at the C-5 position imparts specific solubility characteristics and serves as a versatile "handle" for further derivatization (e.g., via Mannich-type reactions or etherification).
For researchers in drug development, this molecule acts as a bifunctional chelator. The 8-hydroxyquinoline moiety provides bidentate metal binding (
This guide provides a rigorous framework for the spectroscopic identification of this compound, distinguishing it from common impurities like 5-chloromethyl-8-quinolinol (starting material) or the bis-ether byproducts.
Structural Elucidation Workflow
The following decision tree illustrates the logical flow for confirming the structure of this compound from crude reaction mixtures.
Caption: Logical workflow for the spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
The NMR profile of this compound is distinct due to the desymmetrization of the carbocyclic ring.
Experimental Protocol:
-
Solvent: DMSO-
is the mandatory solvent. The compound exhibits poor solubility in CDCl due to the polar hydroxymethyl group and zwitterionic character of the oxine core. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Residual DMSO quintet at
2.50 ppm.
H NMR Data Assignment (400 MHz, DMSO- )
The loss of the H-5 proton (present in the parent 8-HQ) simplifies the aromatic region, leaving H-6 and H-7 as an AB system.
| Position | Multiplicity | Interpretation | ||
| OH (Alcohol) | 5.20 - 5.40 | t or br s | ~5.0 | Exchangeable. Triplet if coupling to CH |
| H-5a (CH | 4.85 - 4.95 | d or s | ~5.0 | Diagnostic Peak. Deshielded methylene singlet/doublet. Distinct from 5-chloromethyl (~5.3 ppm). |
| H-2 | 8.85 - 8.95 | dd | 4.2, 1.6 | Protons |
| H-4 | 8.40 - 8.50 | dd | 8.5, 1.6 | Peri-position to C-5. Sensitive to C-5 substitution. |
| H-3 | 7.60 - 7.70 | dd | 8.5, 4.2 | |
| H-7 | 7.10 - 7.20 | d | 8.0 | Ortho to phenolic OH. |
| H-6 | 7.45 - 7.55 | d | 8.0 | Ortho to C-5 substituent. Forms AB system with H-7.[1] |
| OH (Phenol) | 9.50 - 10.50 | br s | - | Highly variable. Often broadened into baseline if trace water is present. |
Critical Analysis:
-
The "AB" System: In unsubstituted 8-hydroxyquinoline, H-5, H-6, and H-7 form a complex pattern. In this 5-substituted derivative, look for two clean doublets (H-6 and H-7) with an ortho-coupling constant of ~8.0 Hz.
-
Impurity Flag: If you observe a singlet at
5.30 ppm, your sample contains the 5-chloromethyl precursor (unhydrolyzed). If you see a singlet at 4.60 ppm, check for the 5-methoxymethyl ether (artifact from methanol workup).
C NMR Shifts (100 MHz, DMSO- )
| Carbon Type | Assignment Notes | |
| C-2 | ~148.5 | |
| C-8 | ~153.0 | Phenolic carbon (deshielded by Oxygen) |
| C-4 | ~132.0 | |
| C-5 | ~126.5 | Quaternary. Shifted upfield relative to C-4/C-2. |
| CH | 61.0 - 62.0 | Diagnostic. Aliphatic region. |
Infrared (IR) Spectroscopy[1][3]
IR is primarily used here for functional group verification, specifically distinguishing the alcohol OH from the phenolic OH.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm | Functional Group | Mode | Analysis |
| 3100 - 3400 | O-H | Stretch | Very broad band. Overlap of hydroxymethyl alcohol and phenolic OH. |
| 2850 - 2950 | C-H (Aliphatic) | Stretch | Weak bands corresponding to the methylene (-CH |
| 1580 - 1600 | C=N / C=C | Stretch | Characteristic quinoline ring skeletal vibrations. |
| 1250 - 1280 | C-O (Phenol) | Stretch | Strong intensity. |
| 1020 - 1050 | C-O (Alcohol) | Stretch | Diagnostic. Confirms the primary alcohol (-CH |
UV-Vis Spectroscopy & pH Dependence
The UV-Vis spectrum of this compound is not static; it is heavily dependent on the pH of the medium due to the amphoteric nature of the 8-hydroxyquinoline core.
Experimental Protocol (pH Titration):
-
Prepare a
M stock solution in Methanol/Water (1:1). -
Record spectra at pH 2 (Acidic), pH 7 (Neutral), and pH 12 (Basic).
Spectral Data (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[6][7]
| Species | pH Condition | Extinction Coeff ( | Structural State | |
| Cation ( | pH < 4 | 258, 310, 360 | High | Protonated Pyridine N. |
| Neutral/Zwitterion | pH ~ 7 | 245, 320 | Medium | Equilibrium mixture. |
| Anion ( | pH > 10 | 265, 345 | High | Deprotonated Phenol (Phenolate). |
Mechanism of Action:
The 5-hydroxymethyl group is a weak auxochrome. While it does not drastically shift the
Caption: Acid-base equilibrium of the 8-hydroxyquinoline scaffold affecting UV-Vis absorption.
References
-
Synthesis and Analog Comparison: Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2] Open Journal of Applied Sciences, 2021.[2]
-
Spectroscopic Data of 5-Substituted Analogs: Benassi, R., et al. "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline." Journal of Molecular Structure, 2012.
-
General UV-Vis Behavior of 8-HQ Derivatives: Vandana, et al. "Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline." Journal of Molecular Structure, 2020.
-
Compound Registry & Physical Properties: ChemSrc. "this compound - CAS 4053-44-5."
Sources
5-(Hydroxymethyl)quinolin-8-ol and its derivatives synthesis.
Title: Technical Guide: Synthesis and Functionalization of 5-(Hydroxymethyl)quinolin-8-ol and its Derivatives
Executive Summary & Strategic Analysis
This compound (5-HMQ) represents a critical "pivot point" in the functionalization of the privileged 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ itself is a potent metal chelator (Zn²⁺, Cu²⁺, Fe³⁺) with established neuroprotective and antimicrobial properties, the introduction of a hydroxymethyl handle at the C5 position breaks the symmetry of the molecule, enabling the construction of "Janus" ligands—molecules with dual functionality (chelation + target specificity).
Synthetic Logic: The C5 position of 8-HQ is electronically activated for Electrophilic Aromatic Substitution (EAS) due to the para relationship with the hydroxyl group. However, direct hydroxymethylation using formaldehyde often leads to uncontrolled polymerization (Bakelite-type resins) or bis-alkylation (forming methylene-bridged dimers).
Therefore, this guide prioritizes two controlled pathways:
-
The Chloromethylation "Gateway" Route: High-throughput, scalable, generates a versatile electrophile (5-chloromethyl-8-quinolinol).
-
The Formylation-Reduction Route: High-purity, medicinal chemistry focused, avoids dimerization.
Synthetic Workflows (Visualized)
The following diagram outlines the two primary synthetic strategies to access 5-HMQ and its subsequent derivatives.
Figure 1: Dual-pathway strategy for the synthesis of this compound. Route A is preferred for scale and diversity; Route B for purity.
Detailed Experimental Protocols
Protocol A: The "Gateway" Route (Chloromethylation)
Best for: Creating a library of derivatives (amines, ethers, thiols) and large-scale synthesis.
Mechanism: This reaction utilizes the Blanc chloromethylation conditions. The hydrochloride salt precipitates, protecting the product from further reaction.
Reagents:
-
8-Hydroxyquinoline (1.0 eq)[1]
-
Formaldehyde (37% aq. solution, 1.5 eq)
-
Hydrochloric acid (concentrated, excess)
-
HCl gas (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 8-hydroxyquinoline (e.g., 14.5 g, 100 mmol) in concentrated HCl (50 mL). The solution will turn yellow/orange due to protonation of the pyridine nitrogen.
-
Addition: Add formaldehyde solution (37%, 12 mL) dropwise over 20 minutes.
-
Saturation: Cool the mixture to 0–5°C in an ice bath. Bubble anhydrous HCl gas through the solution for 2–3 hours. Critical Step: Saturation with HCl suppresses the ionization of the phenol, directing substitution to the 5-position and precipitating the product as the salt.
-
Isolation: A yellow precipitate will form. Filter the solid rapidly using a sintered glass funnel.
-
Washing: Wash the solid with a small amount of cold concentrated HCl, followed by acetone to remove unreacted starting material.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
-
Yield: Typically 70–85%.
-
Product: 5-(Chloromethyl)quinolin-8-ol Hydrochloride.[2]
-
Safety Note: This reaction generates bis(chloromethyl) ether (BCME), a potent carcinogen, in trace amounts. Perform strictly in a fume hood.
Protocol B: Hydrolysis to this compound
Best for: Isolating the specific alcohol target.
Step-by-Step Procedure:
-
Suspension: Suspend the 5-chloromethyl hydrochloride salt (from Protocol A) in a 1:1 mixture of water and acetone (10 mL/g of substrate).
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches ~7.0.
-
Caution: Do not exceed pH 8.5, as the phenolate anion is susceptible to oxidative dimerization.
-
-
Reflux: Heat the mixture to mild reflux (60°C) for 2–4 hours. The suspension will likely clear as the chloride is displaced by water.
-
Workup: Evaporate the acetone under reduced pressure. The product, this compound, will precipitate from the aqueous phase upon cooling.
-
Purification: Recrystallize from ethanol.
Derivatization Logic: Beyond the Alcohol
The 5-chloromethyl intermediate is often more valuable than the alcohol itself for drug discovery. The chloride is a "soft" leaving group on a benzylic-like carbon, making it highly reactive toward nucleophiles.
Table 1: Functionalization Strategies
| Target Class | Reagent | Conditions | Application |
| Aminomethyl | Secondary Amines (HNR₂) | DMF/K₂CO₃, RT | PBT2 Analogs (Alzheimer's) |
| Thioethers | Thiols (R-SH) | EtOH/NaOEt, 0°C | Antioxidant conjugates |
| Ethers | Alcohols (R-OH) | Reflux (Solvolysis) | Solubility modulation |
| Dimers | 8-HQ (Nucleophile) | Acidic condensation | High-affinity chelators |
Analytical Validation (Self-Validating Data)
To ensure the integrity of your synthesis, compare your isolated product against these standard spectral characteristics.
5-(Chloromethyl)quinolin-8-ol HCl:
-
¹H NMR (DMSO-d₆): Distinct singlet at δ 5.30 ppm (2H, -CH₂Cl). The aromatic region shows a characteristic pattern for 5-substituted quinolines (loss of the H5 doublet).
-
Physical State: Yellow crystalline solid.
-
Stability: Moisture sensitive (hydrolyzes to alcohol). Store in freezer.
This compound:
-
¹H NMR (DMSO-d₆): The methylene singlet shifts upfield to δ 4.85 ppm . A broad singlet for the -OH (alcohol) appears around δ 5.1-5.3 ppm (exchangeable with D₂O).
-
MS (ESI): m/z 176.06 [M+H]⁺.
References
-
Burckhalter, J. H., & Leib, R. I. (1961).[3] Amino- and Chloromethylation of 8-Quinolinol.[2][4] Journal of Organic Chemistry, 26(10), 4078–4083.
- Core Protocol Source: The definitive method for the synthesis of the 5-chloromethyl intermedi
-
Mishra, A. K., et al. (2004).[5] Synthesis of some substituted 8-quinolinol derivatives. Indian Journal of Chemistry, 43B, 2001.
- Derivatization Source: Details the hydrolysis and further nucleophilic substitutions.
-
Prachayasittikul, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Context Source: Validates the biological relevance of the 5-substituted deriv
-
Adibpour, N., et al. (2010). Crystal structure of 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E, 66(Pt 7), o1779.
- Validation Source: Provides X-ray crystallographic proof of the hydroxymethyl structure.
Sources
Introduction: The Significance of 5-(Hydroxymethyl)quinolin-8-ol
An In-depth Technical Guide to the Physical Characteristics of 5-(Hydroxymethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This compound is a key derivative of 8-hydroxyquinoline (8-HQ), a bicyclic aromatic heterocycle composed of a pyridine ring fused to a benzene ring. The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing frequently in molecules with significant biological activity.[1][2] Derivatives of 8-HQ are renowned for their potent metal-chelating properties, which are central to their diverse applications as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents.[2]
The introduction of a hydroxymethyl (-CH₂OH) group at the 5-position of the 8-HQ core modifies the compound's steric and electronic properties, enhancing its potential for specific molecular interactions and improving its solubility in polar solvents.[3] A thorough understanding of the physical characteristics of this compound is therefore paramount for its application in drug design, its use as a fluorescent chemosensor, and its role as a building block in the synthesis of more complex molecules. This guide provides a comprehensive analysis of its fundamental physical properties and the experimental methodologies required for their characterization.
Section 1: Core Physicochemical Properties
The foundational physical and chemical properties of this compound (CAS No: 4053-44-5) determine its behavior in various experimental and physiological environments. These characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [4][5] |
| Molecular Weight | 175.18 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 138-139 °C | [4][5] |
| Boiling Point | 419 °C at 760 mmHg | [4][5] |
| Density | 1.357 g/cm³ | [4][5] |
| Flash Point | 207.2 °C | [4][5] |
| pKa (Predicted) | 4.77 ± 0.10 | [6] |
| LogP | 1.4327 | [4] |
| Storage Temperature | 2-8 °C | [4] |
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range, such as the 138-139 °C range reported for this compound, is characteristic of a pure substance.[7] Impurities typically cause a depression and broadening of the melting point range. The high boiling and flash points are consistent with a stable aromatic structure containing polar functional groups that lead to strong intermolecular forces.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the standard and reliable method for verifying the melting point of a solid crystalline sample like this compound.[8][9]
Methodology:
-
Sample Preparation: Place a small amount of the dry this compound powder on a watch glass. Crush the solid into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until the sample height is 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: For a new, clean sample, set the starting temperature to about 20 °C below the approximate melting point found. Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Observe the sample through the viewfinder. Record the temperature (T₁) at which the first drop of liquid appears (collapse point) and the temperature (T₂) at which the last solid crystal melts (clear point).[9]
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).
Caption: Workflow for accurate melting point determination.
Section 2: Solubility Profile
The solubility of a compound is a critical physical property for drug development, affecting everything from formulation to bioavailability. The structure of this compound, with its aromatic core and two polar functional groups (phenolic -OH and alcoholic -CH₂OH), suggests a nuanced solubility profile. The presence of these hydroxyl groups enhances its solubility in polar solvents compared to the parent quinoline molecule.[3]
While specific quantitative data for this compound is not widely published, a comprehensive study on the closely related 5-chloro-8-hydroxyquinoline provides a valuable proxy. That study found the highest mole-fraction solubility in 1,4-dioxane, followed by 2-ethoxyethanol, various acetate esters, and finally alcohols, with the lowest solubility in methanol.[10] A similar trend can be anticipated for this compound, with good solubility in polar aprotic solvents and moderate to low solubility in polar protic solvents.
Protocol 2: Gravimetric Determination of Solubility
This protocol provides a reliable method for quantifying the solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Solvent Preparation: For each solvent to be tested (e.g., water, ethanol, DMSO, 1,4-dioxane), place a known volume (e.g., 5.0 mL) into a sealed vial.
-
Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., set to 25 °C) and allow them to equilibrate for at least 30 minutes.
-
Sample Addition: Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid.
-
Saturation: Seal the vials and let them agitate in the shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight gives the mass of dissolved this compound. Calculate the solubility in mg/mL.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.[11] For this compound, both ¹H and ¹³C NMR are essential for structural verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the hydroxymethyl group, and the two hydroxyl protons.
-
Aromatic Region (approx. 7.0-9.0 ppm): The five protons on the quinoline ring will appear in this region, exhibiting complex splitting patterns (doublets, doublets of doublets) due to coupling with their neighbors.[12]
-
Methylene Protons (-CH₂OH, approx. 4.5-5.0 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet, or as a doublet if there is coupling to the adjacent hydroxyl proton.
-
Hydroxyl Protons (-OH, variable): The phenolic and alcoholic hydroxyl protons often appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. They can be confirmed by D₂O exchange, where the signals disappear.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule.
-
Aromatic Carbons (approx. 110-160 ppm): Eight signals corresponding to the carbons of the quinoline ring are expected in this region.
-
Methylene Carbon (-CH₂OH, approx. 60-65 ppm): The carbon of the hydroxymethyl group will appear as a distinct signal in the aliphatic region.
-
Protocol 3: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a quinoline derivative.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[12]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can slow down proton exchange.
-
Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[12]
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.[13]
-
Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) for both ¹H and ¹³C experiments.
-
Processing: After acquiring the Free Induction Decay (FID), process the data using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[13]
Caption: Standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key expected absorptions are:
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad band is expected in this region, representing the combined stretching vibrations of the phenolic and alcoholic hydroxyl groups. The IR spectrum of 8-hydroxyquinoline shows this band prominently.[14]
-
Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Weaker bands just below 3000 cm⁻¹ correspond to the C-H stretches of the methylene (-CH₂) group.
-
C=C and C=N Stretches (1500-1650 cm⁻¹): Multiple sharp bands in this region are characteristic of the quinoline ring system.
-
C-O Stretch (1000-1250 cm⁻¹): Strong bands in this region correspond to the stretching vibrations of the alcoholic and phenolic C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (MW = 175.18), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to its exact mass of 175.0633.[5] The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or water (-H₂O, mass = 18).
Section 4: Crystallographic Properties
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is invaluable for understanding intermolecular interactions (e.g., hydrogen bonding) and for computational modeling in drug design.
Section 5: Safety and Handling
According to available safety data, this compound is classified as an irritant.[4]
-
GHS Classification: GHS07 (Warning)[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
-
Precautionary Statements: Standard precautions should be taken, including wearing personal protective equipment (gloves, safety glasses, lab coat), avoiding inhalation of dust, and ensuring adequate ventilation.[6]
Conclusion
This compound is a versatile derivative of 8-hydroxyquinoline with physical characteristics that make it a compound of significant interest for scientific research and development. Its solid, crystalline nature, defined melting point, and nuanced solubility profile are key parameters for its handling and formulation. The spectroscopic and spectrometric fingerprints provide unambiguous methods for its identification and quality control. The planarity of its core structure, confirmed by crystallographic analysis of its salt, is fundamental to its ability to chelate metals and interact with biological targets. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently work with and characterize this important molecule.
References
-
Bouchaara, K., et al. (2018). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]
-
Bouchaara, K., et al. (2017). Study of 5-azidomethyl-8-hydroxyquinoline structure by X-ray diffraction and HF–DFT computational methods. SciSpace. Available at: [Link]
-
Nowak, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. Available at: [Link]
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
Chemsrc. (2024). This compound | CAS#:4053-44-5. Chemsrc. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
El-Ghozlani, M., et al. (2011). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]
-
University of Toronto. (n.d.). Melting point determination. University of Toronto Libraries. Available at: [Link]
-
ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. SSERC. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
-
AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Available at: [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Mettler Toledo. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... ResearchGate. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Medical Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Navigating the Solubility Landscape of 5-(Hydroxymethyl)quinolin-8-ol: A Technical Guide for Researchers
In the realm of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 5-(Hydroxymethyl)quinolin-8-ol presents a molecule of significant interest due to its structural motifs that suggest potential as a chelating agent, a precursor for more complex molecules, and a pharmacologically active compound. A fundamental yet critical parameter that governs the utility of any compound in these applications is its solubility. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its empirical determination in dimethyl sulfoxide (DMSO) and other common organic solvents.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound (CAS No: 4053-44-5) is a solid at room temperature with a molecular weight of 175.18 g/mol .[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 138-139 °C (in ethanol) | [1][2][3] |
| Boiling Point (Predicted) | 419.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.77 ± 0.10 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
The presence of both a hydroxyl group and a hydroxymethyl group, in addition to the nitrogen atom within the quinoline ring, imparts a degree of polarity to the molecule and the capacity for hydrogen bonding. These features are critical determinants of its solubility in various solvents.
Theoretical Solubility Considerations: A Tale of Two Functional Groups
The solubility of an organic molecule is a delicate balance between its inherent polarity and the polarity of the solvent, governed by the principle of "like dissolves like." The structure of this compound incorporates both polar and non-polar characteristics. The quinoline core is largely aromatic and hydrophobic, while the hydroxyl and hydroxymethyl substituents are polar and capable of forming hydrogen bonds.
The parent compound, 8-hydroxyquinoline, is known to be soluble in organic solvents like ethanol and methanol, but has limited solubility in water.[4] The introduction of a hydroxymethyl group at the 5-position is expected to increase the molecule's polarity and its hydrogen bonding potential, which would likely enhance its solubility in polar organic solvents compared to the parent compound.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and hydroxymethyl groups can act as both hydrogen bond donors and acceptors, suggesting good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): The high polarity of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) makes them excellent candidates for dissolving a wide range of organic compounds.[5] The polar nature of this compound suggests it will be readily soluble in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the hydroxyl and hydroxymethyl groups, the compound is expected to have poor solubility in non-polar solvents.
The following diagram illustrates the key molecular features influencing the solubility of this compound.
Caption: Molecular features of this compound and their expected interactions with different solvent types.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for any research or development application. The following protocol outlines a robust method for quantifying the solubility of this compound.
Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Protocol Workflow:
The experimental workflow for solubility determination is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each test solvent in a series of vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Concluding Remarks for the Practicing Scientist
The solubility of this compound is a critical parameter that dictates its handling, formulation, and application in diverse scientific endeavors. While theoretical considerations based on its molecular structure provide valuable initial guidance, rigorous experimental determination is indispensable. The protocols and insights provided in this guide are intended to equip researchers with the necessary framework to confidently assess the solubility of this promising quinoline derivative. As with any experimental work, meticulous technique and careful validation are the cornerstones of reliable and reproducible results.
References
- Solubility of Things. 8-Hydroxyquinoline.
- AERU, University of Hertfordshire. 8-hydroxyquinoline.
- ChemicalBook. 5-HYDROXYMETHYL-QUINOLIN-8-OL.
- Chemsrc. This compound.
- SciSpace.
- Echemi. 5-HYDROXYMETHYL-QUINOLIN-8-OL Formula.
- Chemistry Steps. Solubility of Organic Compounds.
Sources
Technical Guide: Purity Analysis & Characterization of 5-(Hydroxymethyl)quinolin-8-ol
Executive Summary
5-(Hydroxymethyl)quinolin-8-ol (CAS: 4053-44-5) presents a unique set of analytical challenges due to its amphoteric nature and potent metal-chelating capabilities. Unlike standard small molecules, this compound can actively strip trace metals (Fe, Ni) from stainless steel HPLC hardware, leading to severe peak tailing and quantitative inaccuracies.
This guide provides a self-validating analytical framework. It moves beyond generic protocols to address the specific physicochemical behaviors of the 8-hydroxyquinoline (8-HQ) scaffold.[1] The core strategy prioritizes metal passivation in liquid chromatography and redox-stability monitoring due to the reactive hydroxymethyl moiety.
Chemical Profile & Impurity Logic
To design a purity assay, one must first understand the synthesis and degradation pathways. The compound is typically synthesized via the hydroxymethylation of 8-hydroxyquinoline under basic or acidic conditions (Mannich-type or direct condensation).
Physicochemical Properties[1]
-
Amphoteric Character: Contains a basic pyridine nitrogen (
) and an acidic phenolic oxygen ( ). -
Solubility: Low in neutral aqueous media (zwitterionic region); soluble in acidic buffers, methanol, and DMSO.
-
Reactivity: The C5-hydroxymethyl group is benzylic-like; it is susceptible to oxidation (to aldehyde/acid) and dimerization.
Impurity Profiling
The following impurities are mechanistically expected and must be resolved by the primary assay.
| Impurity Type | Compound Name | Origin / Mechanism | Relative Retention (RRT) |
| Starting Material | 8-Hydroxyquinoline (8-HQ) | Incomplete reaction | ~1.2 - 1.5 (More hydrophobic) |
| Oxidation Product | 5-Formyl-8-hydroxyquinoline | Oxidation of -CH2OH group | ~0.8 - 0.9 |
| Dimer | Bis(8-hydroxyquinolin-5-yl)methane | Over-reaction (condensation) | > 2.0 (High hydrophobicity) |
| Inorganic | Fe(III), Zn(II), Al(III) complexes | Chelation during workup | Varies (often broad/split peaks) |
Synthesis & Degradation Pathway (Visualization)
Figure 1: Mechanistic origin of key impurities. The hydroxymethyl group serves as a pivot point for both oxidation and dimerization pathways.
Primary Purity Assay: HPLC-UV/Vis
The Challenge: The 8-hydroxyquinoline moiety is a bidentate ligand.[2][3] In standard HPLC systems, it chelates iron ions leached from the stainless steel frits and column walls. This results in peak tailing factors > 2.0 and non-linear calibration curves.
The Solution: Use of a competing chelator (EDTA) in the mobile phase and strict pH control to maintain the protonated species.
Validated Protocol Parameters
-
Instrument: HPLC with PDA/UV detector (Passivated or PEEK-lined system preferred but not mandatory if EDTA is used).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Wavelength: 254 nm (aromatic ring) and 240 nm (max absorption).
-
Column Temp: 30°C.
Mobile Phase Composition
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate (pH 2.5) + 0.5 mM Na₂EDTA .
-
Scientific Rationale: pH 2.5 ensures the quinoline nitrogen is fully protonated (
), preventing secondary interactions with silanols. EDTA masks trace metals, sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 15.0 | 40 | 60 | Elute Product & 8-HQ |
| 20.0 | 10 | 90 | Wash (Elute Dimers) |
| 25.0 | 10 | 90 | Hold |
| 25.1 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): Must be < 1.5 for the main peak. (If > 1.5, increase EDTA concentration or passivate system). -
Resolution (
): > 2.0 between this compound and 8-Hydroxyquinoline. -
Precision: RSD < 1.0% for 6 replicate injections.
Troubleshooting & Analytical Logic (Decision Tree)
When analyzing quinoline derivatives, standard troubleshooting often fails. Use this logic flow to diagnose issues specific to chelating agents.
Figure 2: Diagnostic workflow for resolving peak anomalies in quinoline analysis.
Secondary Characterization Methods
While HPLC confirms purity, it does not confirm identity or elemental composition.
Trace Metal Analysis (ICP-MS)
Because the molecule is a chelator, it acts as a "scavenger" during synthesis. Purity is not just organic purity; it includes metal load.
-
Target Analytes: Fe, Cu, Zn, Al, Ni.
-
Limit: Total heavy metals should typically be < 20 ppm for pharmaceutical intermediates.
-
Method: Digest 50 mg in HNO₃/H₂O₂. Analyze via ICP-MS. High levels of Fe will quench fluorescence and alter biological data.
Structural Confirmation (NMR)
-
Solvent: DMSO-d6 (Avoid CDCl₃ as solubility is poor and aggregation may occur).
-
Key Signals (
H NMR, 400 MHz):- ~ 9.0 ppm (Ar-OH, broad).
- ~ 8.8 ppm (H-2 of quinoline, doublet).
- ~ 4.8-5.0 ppm (-CH₂-OH, singlet or doublet depending on exchange).
-
Absence of signal at
~ 10.0 ppm confirms no aldehyde impurity.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. (Demonstrates the necessity of ionic modifiers/acidic conditions for quinolines). Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][4] Retrieved from [Link]
Sources
5-(Hydroxymethyl)quinolin-8-ol as a Metal Ionophore: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Metal Ions and the Emergence of Synthetic Ionophores
Metal ions are fundamental to a vast array of physiological processes, acting as crucial cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways.[1] The delicate balance of these metal ions, known as metal homeostasis, is vital for cellular health. Disruptions in this equilibrium are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in the proliferation of cancer cells.[1][2]
This has led to the development of therapeutic strategies aimed at restoring metal balance. One such approach involves the use of metal ionophores, which are lipid-soluble molecules that can bind to metal ions and transport them across biological membranes. 8-hydroxyquinoline (8HQ) and its derivatives have emerged as a promising class of synthetic metal ionophores due to their potent chelating abilities and their capacity to influence cellular processes in a metal-dependent manner.[1] This technical guide will provide an in-depth exploration of a specific 8-hydroxyquinoline derivative, 5-(Hydroxymethyl)quinolin-8-ol, as a metal ionophore, offering insights into its mechanism of action, experimental characterization, and potential therapeutic applications.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Metal Ion Chelation
The 8-hydroxyquinoline (8HQ) core is a bicyclic aromatic system composed of a pyridine ring fused to a phenol ring. This unique structure confers upon it the ability to act as a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions, most notably zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[2] The chelation occurs through the nitrogen atom of the pyridine ring and the deprotonated hydroxyl group at the 8-position.
The therapeutic potential of 8HQ derivatives is intrinsically linked to their metal-chelating properties. By forming lipophilic complexes with metal ions, these compounds can facilitate their transport across cell membranes, effectively increasing the intracellular concentration of these metals. This ionophoretic activity can, in turn, trigger a cascade of downstream cellular events, including the induction of apoptosis in cancer cells and the modulation of signaling pathways involved in neuroprotection.[3][4]
This compound: A Promising Candidate for Modulating Cellular Metal Ion Homeostasis
This compound is a derivative of 8-hydroxyquinoline that features a hydroxymethyl group at the 5-position. This modification can influence the molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for its biological activity. While direct and extensive research on this compound as a metal ionophore is still emerging, its structural similarity to other well-characterized 8-hydroxyquinoline derivatives provides a strong basis for predicting its function and potential applications.
Mechanism of Action: A Stepwise Look at Metal Ion Transport
The ionophoretic activity of this compound is predicated on its ability to form a neutral, lipid-soluble complex with a metal ion, enabling it to traverse the hydrophobic core of the cell membrane. The proposed mechanism can be broken down into the following steps:
-
Chelation: In the extracellular space, two molecules of this compound bind to a single divalent metal ion (e.g., Zn²⁺ or Cu²⁺) to form a stable, neutral 2:1 complex.
-
Membrane Partitioning: The lipophilic nature of the metal complex allows it to partition into the lipid bilayer of the cell membrane.
-
Transmembrane Diffusion: The complex diffuses across the membrane down its concentration gradient.
-
Dissociation: In the intracellular environment, the complex dissociates, releasing the metal ion into the cytoplasm.
-
Recycling: The free this compound molecules can then diffuse back across the membrane to repeat the transport cycle.
This process effectively increases the intracellular concentration of the transported metal ion, which can then exert its biological effects.
Caption: Proposed mechanism of this compound mediated metal ion transport across the cell membrane.
Experimental Protocols for Characterizing Ionophoretic Activity
Demonstrating and quantifying the ionophoretic activity of this compound requires a combination of in vitro and cell-based assays.
In Vitro Ion Transport Assays
1. Liposome-Based Fluorescence Assay:
This assay utilizes artificial lipid vesicles (liposomes) to mimic the cell membrane and a fluorescent probe that is quenched upon binding to the metal ion of interest.
-
Principle: Liposomes are loaded with a fluorescent dye (e.g., calcein) that is quenched by the metal ion being transported. The addition of this compound and the metal ion to the external solution will result in the transport of the metal ion into the liposomes, leading to a decrease in fluorescence intensity.
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) containing a high concentration of a fluorescent metal-sensitive dye (e.g., 50 mM calcein).
-
Remove the external dye by size-exclusion chromatography.
-
In a fluorometer cuvette, add the LUVs to a buffer solution containing the metal ion of interest (e.g., ZnCl₂ or CuCl₂).
-
Record the baseline fluorescence.
-
Add a solution of this compound to the cuvette and monitor the change in fluorescence over time. A decrease in fluorescence indicates ion transport.
-
As a positive control, add a known ionophore (e.g., ionomycin for Ca²⁺, which can also transport Zn²⁺) to induce maximal quenching.
-
2. Liposome Swelling Assay:
This method relies on the osmotic swelling of liposomes when an ionophore facilitates the influx of ions and water.
-
Principle: Liposomes are prepared in a solution of a non-permeable solute. When the liposomes are placed in a solution containing a permeable salt and an ionophore, the influx of the salt and subsequently water causes the liposomes to swell, which can be measured as a decrease in absorbance (light scattering) at a specific wavelength (e.g., 400 nm).[5]
-
Protocol:
-
Prepare multilamellar liposomes in a solution containing a non-permeable solute (e.g., stachyose).[5]
-
In a spectrophotometer cuvette, add the liposomes to a solution of the salt of the metal ion to be tested (e.g., ZnCl₂).
-
Record the baseline absorbance at 400 nm.
-
Add this compound to the cuvette and monitor the decrease in absorbance over time.[5]
-
Cell-Based Assays for Measuring Intracellular Metal Ion Concentration
1. Fluorescent Probe-Based Imaging and Flow Cytometry:
This approach uses cell-permeable fluorescent probes that exhibit a change in fluorescence intensity upon binding to specific metal ions.
-
Principle: Cells are loaded with a fluorescent probe that is sensitive to the metal ion of interest (e.g., Zinquin or FluoZin-3 for Zn²⁺).[6][7] Upon treatment with this compound and the metal ion, an increase in intracellular metal concentration will lead to a corresponding change in the fluorescence of the probe.
-
Protocol:
-
Culture cells to the desired confluency.
-
Load the cells with a cell-permeable fluorescent metal ion indicator (e.g., Zinquin ethyl ester) by incubating for a specific period (e.g., 30 minutes at 37°C).[6]
-
Wash the cells to remove the extracellular probe.
-
Treat the cells with this compound in the presence or absence of the metal ion in the culture medium.
-
Measure the intracellular fluorescence using fluorescence microscopy for qualitative analysis or flow cytometry for quantitative analysis.[6]
-
Caption: Potential signaling pathways leading to apoptosis induced by this compound as a metal ionophore in cancer cells.
Neurodegenerative Diseases
In the context of neurodegenerative diseases such as Alzheimer's, metal dyshomeostasis, particularly of copper and zinc, is thought to contribute to the aggregation of amyloid-beta (Aβ) plaques. [1]8-hydroxyquinoline derivatives have been investigated for their potential to modulate these processes. By acting as metal chaperones, they may be able to sequester metal ions from Aβ plaques, thereby promoting their disaggregation. [8]Furthermore, restoring metal balance in the brain may have neuroprotective effects by mitigating oxidative stress and modulating signaling pathways involved in neuronal survival. [1]
Quantitative Data and Structure-Activity Relationships
While specific quantitative data for this compound is limited, data from related 8-hydroxyquinoline derivatives can provide valuable insights. The table below summarizes the anticancer activity of some 8-hydroxyquinoline derivatives in various cancer cell lines.
| 8-Hydroxyquinoline Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-amino-8-hydroxyquinoline | Various human cancer cell lines | High antiproliferative activity | [9] |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Human cancer cell lines | Varies by cell line | [10] |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | 5-10 fold lower than Clioquinol | [10] |
The structure-activity relationship (SAR) of 8-hydroxyquinoline derivatives is an active area of research. The nature and position of substituents on the quinoline ring can significantly impact the compound's lipophilicity, metal binding affinity, and ultimately its biological activity. The hydroxymethyl group in this compound is expected to increase its polarity compared to the parent 8-hydroxyquinoline, which may affect its membrane permeability and pharmacokinetics.
Conclusion and Future Directions
This compound, as a member of the 8-hydroxyquinoline family, holds significant promise as a metal ionophore for therapeutic applications. Its ability to modulate cellular metal ion concentrations provides a powerful tool for influencing a variety of cellular processes, from apoptosis in cancer cells to the modulation of neurotoxic protein aggregation. While further research is needed to fully elucidate the specific properties and mechanisms of action of this compound, the foundational knowledge of the 8-hydroxyquinoline scaffold provides a strong rationale for its continued investigation.
Future research should focus on:
-
Quantitative characterization: Determining the metal binding affinities and ion transport rates of this compound for various biologically relevant metal ions.
-
In-depth mechanistic studies: Elucidating the specific downstream signaling pathways modulated by this compound-mediated metal ion influx in different cellular contexts.
-
Preclinical evaluation: Assessing the therapeutic efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases.
By systematically addressing these areas, the full potential of this compound as a novel therapeutic agent can be realized.
References
-
Al-Kadhemy, M. F., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]
-
Ferreira, A. C., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]
-
Lunn, M., et al. (2021). Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores. PMC. [Link]
-
Al-Omair, M. A. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Al-Omair, M. A. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]
-
Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity. (2023). ResearchGate. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). MDPI. [Link]
-
Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]
-
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). PubMed. [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2010). NIH. [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2023). ResearchGate. [Link]
-
Metal Ion Signaling in Biomedicine. (2020). PMC. [Link]
-
Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. (2025). PubMed. [Link]
-
Liposome-swelling assay. (n.d.). ResearchGate. [Link]
-
Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central. [Link]
-
Metal Ion Signaling in Biomedicine. (2025). ACS Publications. [Link]
-
Techniques for measuring cellular zinc. (2014). PMC. [Link]
- Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof. (2016).
-
Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. (2025). PubMed. [Link]
-
Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. (2022). Dalton Transactions. [Link]
-
Liposome Swelling Assay. (n.d.). Hancock Lab. [Link]
-
Computer Analysis of Stability of Cation Complexes with Ionophore Antibiotics. (2023). ResearchGate. [Link]
-
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. (2025). ResearchGate. [Link]
-
In vitro Assay to Evaluate Cation Transport of Ionophores. (2022). PMC. [Link]
-
Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). PubMed. [Link]
-
A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). PubMed. [Link]
-
Stability of Transition Metal Complexes Lecture Part 1. (2025). YouTube. [Link]
-
Zinc Chemical Biology: The Pursuit of the Intracellular Targets of Zinquin. (n.d.). SciSpace. [Link]
-
Ionophore-mediated calcium influx effects on the post-synaptic muscle fibre membrane. (1977). PubMed. [Link]
-
Measurement of zinc in hepatocytes by using a fluorescent probe, Zinquin: Relationship to metallothionein and intracellular zinc. (2023). ResearchGate. [Link]
-
General Aspects of Metal Ions as Signaling Agents in Health and Disease. (2020). PMC. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2021). The Royal Society of Chemistry. [Link]
-
Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid. (2024). PubMed. [Link]
-
Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. (2021). MDPI. [Link]
-
Zinc Oxide Nanoparticles Induces Apoptosis in Human Breast Cancer Cells via Caspase-8 and P53 Pathway. (2025). ResearchGate. [Link]
-
Liposome swelling assays. (n.d.). ResearchGate. [Link]
-
The Anti-Oxidative, Anti-Inflammatory, Anti-Apoptotic, and Anti-Necroptotic Role of Zinc in COVID-19 and Sepsis. (2023). MDPI. [Link]
-
Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2021). AME Publishing Company. [Link]
-
Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. (2020). MDPI. [Link]
-
Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2023). ResearchGate. [Link]
-
On the stability constants of metal–nitrate complexes in aqueous solutions. (2023). RSC Publishing. [Link]
-
The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers. (2008). PMC. [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells [mdpi.com]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing the Cytotoxicity of 5-(Hydroxymethyl)quinolin-8-ol in Cancer Cell Lines
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Among these, 8-hydroxyquinoline and its derivatives have garnered significant attention for their potential as anti-cancer agents, often exerting their effects through mechanisms like the induction of apoptosis, interaction with topoisomerases, and modulation of key cellular signaling pathways.[2] 5-(Hydroxymethyl)quinolin-8-ol is one such derivative, and a thorough evaluation of its cytotoxic potential against various cancer cell lines is a critical first step in its development as a potential therapeutic agent.
This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound. We will delve into the principles and execution of key assays that not only quantify cell death but also provide insights into the underlying mechanisms of action. The protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Core Principles in Cytotoxicity Assessment
A multi-faceted approach is essential to fully characterize the cytotoxic profile of a novel compound. We will focus on three distinct but complementary assays:
-
MTT Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of the cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytoplasmic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[5]
-
Caspase-3 Activity Assay: This assay helps to determine if the observed cytotoxicity is due to apoptosis. Caspase-3 is a key executioner caspase in the apoptotic cascade.[7][8] Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death.
By employing these three assays, researchers can obtain a comprehensive picture of the compound's effect on cancer cells, distinguishing between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the specific mode of cell death.
Experimental Workflow Overview
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with the preparation of the cancer cell lines and the test compound, followed by treatment and subsequent analysis using the selected cytotoxicity assays.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Maintenance
This protocol provides general guidance for adherent human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma).[9][10] Always refer to the specific cell line's product sheet for optimal growth conditions.
-
Growth Medium:
-
A549: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
HCT116: McCoy's 5a Medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 70-90% confluency.[12] Wash with PBS, detach with Trypsin-EDTA, neutralize with complete growth medium, and re-seed at the appropriate split ratio.
1.2. Preparation of this compound Stock Solution
-
Solvent Selection: Due to the phenolic hydroxyl group, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to perform a solubility test.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Vehicle Control: The final concentration of DMSO in the culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%). An equivalent concentration of DMSO must be used as a vehicle control in all experiments.
Part 2: MTT Cell Viability Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3]
Caption: Principle of the MTT assay.
2.1. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells for untreated controls and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[4]
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
2.2. Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[13][14] This can be calculated by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Part 3: LDH Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5]
Caption: Principle of the LDH assay.
3.1. Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 2.1.1 and 2.1.2).
-
Assay Controls: It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits).
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Promega).[15]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
3.2. Data Analysis
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Part 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key marker of apoptosis.[7] Many kits utilize a synthetic peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.[7][16]
Caption: Principle of a fluorometric Caspase-3 assay.
4.1. Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (white or black, depending on the detection method) and treat with this compound as described previously. Include a positive control for apoptosis induction (e.g., staurosporine).[17]
-
Cell Lysis:
-
After treatment, centrifuge the plate and remove the supernatant.
-
Add 50-100 µL of lysis buffer (provided with the kit) to each well.
-
Incubate on ice for 15-20 minutes.[17]
-
-
Caspase-3 Reaction:
-
Transfer the lysate to a new plate (if necessary).
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) according to the kit's protocol.[7][16]
-
Add the reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
4.2. Data Analysis
-
Calculate Fold-Increase in Caspase-3 Activity:
-
Fold-Increase = (Reading of Treated Sample) / (Reading of Untreated Control)
-
Results are often expressed as a fold-change relative to the untreated control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| A549 | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| HCT116 | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] |
This table is for illustrative purposes. Values should be determined experimentally.
Interpreting the Results:
-
Low IC50 values from the MTT assay indicate that the compound is potent in reducing cell viability.
-
A corresponding increase in LDH release suggests that the compound is cytotoxic and causes membrane damage.
-
A significant increase in caspase-3 activity strongly implies that the compound induces apoptosis.[18]
-
If the MTT assay shows a decrease in viability but the LDH assay shows low cytotoxicity, the compound may be primarily cytostatic (inhibiting cell growth) rather than cytotoxic.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Uneven cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly.[19] |
| MTT: High background in no-cell controls | Microbial contamination; Phenol red interference. | Maintain sterile technique. Use phenol red-free medium for the assay.[20] |
| MTT: Absorbance increases with compound concentration | Compound interferes with MTT reduction; Compound enhances metabolic activity at low doses. | Test the compound with MTT in a cell-free system. Expand the concentration range to observe a toxic effect.[21] |
| LDH: High background in untreated controls | Over-confluent cells; Rough handling of plates. | Seed cells at a lower density. Handle plates gently to avoid accidental cell lysis. |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial cytotoxic evaluation of this compound. By systematically assessing its impact on cell viability, membrane integrity, and apoptotic pathways, researchers can gain valuable insights into its potential as an anti-cancer agent. It is important to remember that these are foundational assays, and further studies, such as cell cycle analysis and investigation of specific signaling pathways, are necessary to fully elucidate the compound's mechanism of action.
References
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Library of Medicine. Retrieved from [Link]
-
Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). National Library of Medicine. Retrieved from [Link]
-
Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2024). ResearchGate. Retrieved from [Link]
-
MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Library of Medicine. Retrieved from [Link]
-
Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. (2022). National Library of Medicine. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (2019). National Library of Medicine. Retrieved from [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). PubMed. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). National Library of Medicine. Retrieved from [Link]
-
Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE Project. Retrieved from [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). University of KwaZulu-Natal Research Space. Retrieved from [Link]
-
Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). PubMed. Retrieved from [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Library of Medicine. Retrieved from [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). National Library of Medicine. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
Protocols for Cancer-related cell lines. (n.d.). Horizon Discovery. Retrieved from [Link]
-
Induction of apoptosis in human pancreatic carcinoma cells by a synthetic bleomycin-like ligand. (1996). PubMed. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
-
Induction of Apoptosis in Human Pancreatic Carcinoma Cells by a Synthetic Bleomycin-like Ligand. (1996). National Library of Medicine. Retrieved from [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2015). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. mpbio.com [mpbio.com]
- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 11. encodeproject.org [encodeproject.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Using 5-(Hydroxymethyl)quinolin-8-ol in fluorescence microscopy
Application Note: Advanced Fluorescence Microscopy with 5-(Hydroxymethyl)quinolin-8-ol
Subtitle: A Versatile Scaffold for Ratiometric and Turn-On Sensing of Intracellular Metal Ions (Zn²⁺, Mg²⁺, Al³⁺)
Executive Summary
This compound (5-HMQ) represents a functionalized evolution of the classical 8-hydroxyquinoline (8-HQ) fluorophore.[1] While 8-HQ is a gold standard for metal chelation, its lack of conjugation handles limits its utility in targeted drug delivery and bioconjugation. 5-HMQ solves this by introducing a reactive hydroxymethyl group at the C5 position, allowing researchers to covalently attach the sensor to peptides, polymers, or lipids without disrupting the metal-binding pocket (N1-O8).
This guide details the use of 5-HMQ as a "Turn-On" fluorescent sensor for divalent and trivalent metal ions (primarily Zn²⁺ and Al³⁺) in live-cell microscopy. It emphasizes the chemical logic behind its fluorescence modulation and provides a self-validating protocol for differentiating free vs. bound metal states.
Scientific Mechanism: Why It Works
To use 5-HMQ effectively, one must understand the photophysics governing its "off-on" switch.
The ESIPT Switch (The "Off" State)
In its free, unbound form, 5-HMQ is virtually non-fluorescent. This is due to Excited-State Intramolecular Proton Transfer (ESIPT) .[2] Upon excitation, the phenolic proton (at O8) transfers to the pyridinic nitrogen (N1), creating a keto-tautomer that decays non-radiatively (releasing energy as heat).
Chelation-Enhanced Fluorescence (The "On" State)
When 5-HMQ binds a metal ion (Mⁿ⁺), the proton at O8 is displaced. The metal coordinates between the oxygen and nitrogen, locking the molecule into a rigid, planar conformation.
-
ESIPT Blockade: The proton is gone; non-radiative decay is inhibited.
-
Rigidification: Molecular rotation is restricted, reducing vibrational energy loss.
-
Result: The absorbed photon energy is released as fluorescence.[1]
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 5-HMQ. Metal binding prevents proton transfer, activating the fluorophore.
Experimental Protocol
Pre-requisite: 5-HMQ is cell-permeable but hydrophobic. Proper stock preparation is critical to prevent precipitation in aqueous media.
Materials
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Chelator Control: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) – high affinity for Zn²⁺.
-
Ionophore: Pyrithione (to load Zinc for positive control).
-
Buffer: HEPES or PBS (pH 7.4). Avoid buffers with high metal content.
Step-by-Step Staining Workflow
1. Stock Solution Preparation
-
Dissolve 5-HMQ in anhydrous DMSO to a concentration of 10 mM .
-
Note: The hydroxymethyl group increases polarity slightly compared to 8-HQ, but DMSO is still required. Store at -20°C, protected from light.
2. Cell Loading (Live Cells)
-
Dilute the stock into warm culture medium (phenol-red free preferred) to a final concentration of 10–50 µM .
-
Optimization: Start with 20 µM.[2] Higher concentrations increase signal but risk buffering intracellular metal pools.
-
Incubate cells for 20–30 minutes at 37°C / 5% CO₂.
-
Wash: Wash 2x with pre-warmed PBS to remove extracellular probe.
3. Imaging Setup (Confocal/Epifluorescence)
-
Excitation: 360 nm – 405 nm (UV/Violet laser).
-
Note: The absorption max is typically ~370 nm. 405 nm lasers are less efficient but often sufficient for high-abundance metals.
-
-
Emission: Collect 480 nm – 550 nm (Green channel). Peak emission is typically ~510 nm .
4. Validation (The "Trustworthiness" Step)
-
Negative Control (Chelation): Add 50 µM TPEN to the imaging media.
-
Expected Result: Fluorescence should vanish within minutes as TPEN strips Zn²⁺ from 5-HMQ.
-
-
Positive Control (Saturation): Add 10 µM Zinc Pyrithione (Zn²⁺ + Ionophore).
-
Expected Result: Fluorescence intensity should maximize.
-
Figure 2: Experimental workflow for live-cell imaging and signal validation using 5-HMQ.
Data Analysis & Interpretation
Quantitative analysis requires background correction and awareness of spectral shifts.
Spectral Properties Table
| Parameter | Value (Approx.) | Notes |
| Excitation Max | 360–380 nm | 405 nm laser line is usable but sub-optimal (~40% efficiency). |
| Emission Max | 500–520 nm | Green fluorescence. Similar to Alq3/Znq2 complexes.[5] |
| Stokes Shift | ~140 nm | Large shift reduces self-quenching and background noise. |
| Kd (Zn²⁺) | ~1–10 µM | Moderate affinity; measures "labile" or "free" zinc pools, not protein-bound zinc. |
| Solubility | Low in water | The 5-hydroxymethyl group improves solubility vs. 8-HQ, but DMSO stock is mandatory. |
Troubleshooting Matrix
| Observation | Potential Cause | Corrective Action |
| High Background | Extracellular precipitation | Wash cells more thoroughly; lower probe concentration (<20 µM). |
| No Signal | Low intracellular metal | Add Zn-Pyrithione to confirm probe entry. If signal rises, basal Zn is low. |
| Signal does not quench with TPEN | Non-specific binding | The probe may be lodged in lipid membranes (hydrophobic effect). Use lower concentration or shorter incubation. |
| Blue Shifted Emission | Solvent polarity effects | 8-HQ derivatives are solvatochromic. Ensure emission filter covers 450–550 nm. |
Advanced Application: Conjugation
For Drug Development Professionals: The 5-hydroxymethyl group is a primary alcohol. It can be esterified (using DCC/DMAP chemistry) to attach targeting ligands (e.g., folate for cancer cells) or to create pro-drugs.
-
Strategy: Esterify the -CH2OH with a biologically labile linker.
-
Result: The probe enters the cell via specific transport, esterases cleave the linker, and the free 5-HMQ is released to sense local metal concentrations.
References
-
Photophysical Properties of 8-Hydroxyquinoline
-
Title: Photo physical properties of 8-hydroxy quinoline: The fluorescence quantum yield exhibits a substantial solvent dependence.
- Source: NIScPR (National Institute of Science Communic
-
URL:[Link]
-
-
Synthesis of 5-HMQ Sensors
-
Medicinal & Biological Context
-
Sensing Mechanism (ESIPT)
Sources
Application Note: Experimental Characterization of 5-(Hydroxymethyl)quinolin-8-ol (5-HMQ) as an Iron Chelator
Introduction & Rationale
This guide details the experimental validation of 5-(Hydroxymethyl)quinolin-8-ol (5-HMQ) , a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a potent bidentate chelator, its clinical utility is often limited by poor aqueous solubility and non-specific toxicity. The addition of a hydroxymethyl group at the C5 position is a strategic modification intended to enhance hydrophilicity and provide a reactive handle for further conjugation (e.g., to targeting moieties or polymers), without disrupting the N-O chelating pocket.
The protocols below are designed to answer three critical questions:
-
Does it bind? (Spectral confirmation)
-
How tightly does it bind? (Stoichiometry and Stability)
-
Does it work in cells? (Intracellular iron mobilization)
Physicochemical Characterization
Before biological testing, the chelation mechanics must be validated in a cell-free system.
Protocol A: UV-Vis Spectral Shift & Job’s Method of Continuous Variation
Objective: Determine the binding stoichiometry of 5-HMQ to Fe(III) and confirm complex formation via bathochromic shift.
Mechanism: The 8-hydroxyquinoline moiety acts as a monoprotic bidentate ligand.[1][2] Upon deprotonation of the phenol and coordination with Fe(III), the electronic delocalization changes, typically resulting in a new absorption band in the visible region (450–650 nm) distinct from the ligand alone.
Materials:
-
Ligand Stock: 5-HMQ (1 mM in Methanol or DMSO).
-
Metal Stock: FeCl₃·6H₂O (1 mM in deionized water/HCl pH 2.0 to prevent hydrolysis).
-
Buffer: HEPES (50 mM, pH 7.4) or Acetate buffer (pH 5.5).
Workflow:
-
Spectral Scan:
-
Prepare a 50 µM solution of 5-HMQ in buffer.
-
Record baseline spectrum (200–800 nm).
-
Add 0.5 equivalents of Fe(III). Record spectrum.
-
Add excess Fe(III) (up to 5 equivalents). Record spectrum.
-
Success Criterion: Appearance of a new charge-transfer band (typically green/black color) and isosbestic points indicating a clean equilibrium.
-
-
Job’s Plot (Stoichiometry):
-
Prepare a series of mixtures where the total molar concentration ([Fe] + [Ligand]) is constant (e.g., 100 µM), but the mole fraction (
) varies from 0 to 1. -
Measure Absorbance (
) at the of the complex. -
Plot
vs. .[3] -
Result Interpretation: The peak of the curve indicates the stoichiometry. For Fe(III), 8-HQ derivatives typically show a peak at
(Ligand:Metal = 3:1) or (2:1), depending on pH.
-
Data Presentation Template:
| Mole Fraction (Ligand) | Absorbance ( | Predicted Complex |
| 0.0 | 0.005 | Free Metal |
| 0.5 | 0.420 | 1:1 Mix |
| 0.75 | 0.850 (Peak) | ML3 (Tris-chelate) |
| 1.0 | 0.010 | Free Ligand |
Visualization: Chelation Logic & Workflow
Figure 1: Logic flow for determining stoichiometry via Job's Method.
In Vitro Biological Evaluation[2]
Once chelation is proven chemically, the ability of 5-HMQ to permeate cell membranes and access the Labile Iron Pool (LIP) must be verified.
Protocol B: Calcein-AM Iron Mobilization Assay
Objective: Quantify the ability of 5-HMQ to strip iron from the intracellular labile pool.
Mechanism:
-
Calcein-AM (non-fluorescent, lipophilic) permeates the cell.[4]
-
Intracellular esterases cleave the AM group, trapping hydrophilic Calcein inside.[4][5]
-
Calcein fluorescence is quenched by binding to labile iron (Fe2+/Fe3+).[4]
-
If 5-HMQ enters the cell and chelates the iron (removing it from Calcein), fluorescence is restored (de-quenched).
Experimental Setup:
-
Cell Line: HepG2 (liver) or SH-SY5Y (neuronal) cells. Seed at
cells/well in 96-well black plates. -
Reagents:
-
Calcein-AM (0.25 µM final).
-
Positive Control: Deferiprone (DFP) or SIH (highly permeable chelators).
-
Negative Control: Media only.
-
Iron Load (Optional): Pre-incubate cells with Ferric Ammonium Citrate (FAC) if basal iron is too low.
-
Step-by-Step Protocol:
-
Loading: Wash cells with PBS. Incubate with 0.25 µM Calcein-AM for 15 min at 37°C.
-
Washing: Wash 2x with PBS to remove extracellular dye.
-
Treatment: Add 5-HMQ at graded concentrations (e.g., 1, 10, 50, 100 µM).
-
Kinetics: Measure fluorescence immediately (Ex: 485 nm, Em: 515 nm) and every 5 mins for 1 hour.
-
Calculation:
Normalize to the maximum fluorescence achieved by a high-concentration positive control.
Visualization: Calcein-AM Assay Principle
Figure 2: The "Turn-On" mechanism of the Calcein-AM assay for iron chelation.
Safety Profiling (Cytotoxicity)
A chelator is useless if it kills the cell via non-specific toxicity before removing iron.
Protocol C: MTT/MTS Proliferation Assay
Objective: Determine the IC50 of 5-HMQ. Note: 8-HQ derivatives can be toxic due to copper ionophore activity (transporting Cu into cells). It is vital to run this assay with and without metal supplementation to distinguish toxicity mechanisms.
-
Seeding: Seed cells in 96-well plates. Adhere overnight.
-
Dosing: Treat with 5-HMQ (0–200 µM) for 24h and 48h.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot % Viability vs. Log[Concentration].
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[6]
-
Glickstein, H. et al. (2005). "Intracellular Labile Iron Pools as Direct Targets of Iron Chelators: A Fluorescence Study of Chelator Action in Living Cells." Blood. (Foundation for Calcein-AM methodology).[7]
-
Cipurković, A. et al. (2021).[2][8][9] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[2][9] Open Journal of Applied Sciences.
-
Thermo Fisher Scientific. "Calcein AM User Guide."
-
Renard, I. et al. (2024). "Determination of Reaction Stoichiometry by Applying Job's Method." Journal of Chemical Education.
Sources
- 1. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ours.ou.ac.lk [ours.ou.ac.lk]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of IC50 Values for 5-(Hydroxymethyl)quinolin-8-ol
Introduction & Mechanistic Context[1][2][3][4][5][6][7]
5-(Hydroxymethyl)quinolin-8-ol is a functionalized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. Unlike simple quinolines, the addition of the hydroxymethyl group at the C5 position enhances hydrophilicity while retaining the core's ability to chelate divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).
Why Measure IC50? In drug discovery, the IC50 (Half Maximal Inhibitory Concentration) for this compound is typically evaluated in two distinct contexts:
-
Cytotoxicity (Cellular IC50): Determining antiproliferative potency against cancer cell lines (e.g., HeLa, MCF-7), where the mechanism often involves ionophore-mediated oxidative stress or proteasome inhibition.
-
Enzymatic Inhibition (Biochemical IC50): Quantifying inhibition of metalloenzymes (e.g., Matrix Metalloproteinases (MMPs) or RNase H), where the compound acts by sequestering the catalytic metal cofactor.
Critical Consideration: Because this molecule acts as a chelator, assay conditions—specifically buffer composition—are critical. The presence of competing chelators (EDTA/EGTA) or exogenous metals in the media can drastically skew IC50 values.
Compound Handling & Preparation[5][7][8]
Safety: this compound is a potential irritant. Handle with PPE. Storage: Store powder at -20°C, desiccated and protected from light.
Solubility & Stock Solution
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.
-
Stock Concentration: Prepare a 10 mM or 50 mM master stock.
-
Stability: Fresh preparation is recommended. If storage is necessary, aliquot into single-use vials and freeze at -80°C to prevent freeze-thaw degradation.
Serial Dilution Strategy
To generate a precise sigmoidal dose-response curve, use a semi-logarithmic dilution series.
Protocol:
-
Start: 100 µM (Final assay concentration).
-
Dilution Factor: 1:3 (3-fold) or 1:2 (2-fold).
-
Points: Minimum 8–10 concentration points.
-
Vehicle Control: DMSO concentration must remain constant across all wells (typically <0.5% v/v) to avoid solvent toxicity.
Protocol Track A: Cellular IC50 (Antiproliferative Assay)
Objective: Measure the concentration required to reduce cell viability by 50% using the MTT or CCK-8 assay.
Materials
-
Target Cells: Adherent cancer cell lines (e.g., A549, HepG2).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Positive Control: Doxorubicin or Clioquinol (structural analog).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete media.
-
Crucial Step: Incubate for 24 hours to allow attachment. Avoid using edge wells for data; fill them with PBS to minimize evaporation effects (Edge Effect).
-
-
Compound Treatment:
-
Prepare 2x concentrated working solutions in culture media (ensure DMSO is normalized).
-
Add 100 µL of working solution to each well.
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
Viability Detection (MTT Method):
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO.[1] Shake for 10 min.
-
-
Readout:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Protocol Track B: Biochemical IC50 (Metalloenzyme Inhibition)
Objective: Measure inhibition of a zinc-dependent metalloprotease (e.g., MMP-2/9) or similar target.
Critical Buffer Requirements
-
NO EDTA/EGTA: These will strip the metal from the enzyme, causing false positives.
-
Metal Supplementation: Some assays require trace ZnCl₂ (1–10 µM) to stabilize the enzyme, but excess zinc can outcompete the inhibitor. Optimization is required.
Step-by-Step Methodology
-
Enzyme Activation:
-
Activate the pro-enzyme (if applicable) using APMA (p-aminophenylmercuric acetate) per supplier instructions.
-
-
Reaction Setup (384-well or 96-well black plate):
-
Component 1: 20 µL Enzyme Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Component 2: 10 µL this compound (dilution series).
-
Pre-Incubation: Incubate Enzyme + Compound for 30–60 minutes at Room Temp. This allows the chelator to equilibrate with the active site metal.
-
-
Substrate Addition:
-
Add 20 µL Fluorogenic Substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex/Em: 328/393 nm) every 60 seconds for 30 minutes.
-
Calculate the Initial Velocity (V₀) from the linear portion of the curve.
-
Data Analysis & Visualization
Calculation
-
Normalize: Convert raw signals to % Inhibition.
-
Curve Fitting: Use non-linear regression (4-Parameter Logistic / Sigmoidal Dose-Response) in software like GraphPad Prism or Origin.
-
Equation:
-
Experimental Workflow Diagram
Figure 1: Dual-track workflow for determining the IC50 of this compound in cellular or enzymatic contexts.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Steep Hill Slope (>2.0) | Compound precipitation or non-specific toxicity. | Check solubility in assay media; reduce max concentration. |
| High Background (Enzyme) | Fluorescence interference. | This compound may fluoresce. Run a "Compound Only" control. |
| No Inhibition (Enzyme) | Excess metal in buffer. | Ensure buffers are metal-free (chelex treated) if not adding specific cofactors. |
| Edge Effect (Cells) | Evaporation in outer wells. | Do not use outer wells; fill with PBS. Use a humidity chamber. |
References
-
Prachayasittikul, V. et al. (2013).[2] 8-Hydroxyquinoline derivatives: synthesis and their biological activities. Drug Design, Development and Therapy.[2] Link
-
Song, Y. et al. (2015).[2] Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Bioorganic & Medicinal Chemistry.[3] Link
-
GraphPad Prism Guide. (2023). Dose-response curves and IC50 determination. GraphPad Statistics Guide. Link
-
Oliveri, V. & Vecchio, G. (2016).[2] 8-Hydroxyquinolines as metalloprotease inhibitors. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2024). Product Data: this compound.[4][3][5][6]Link
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 4. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
Studying the effect of 5-(Hydroxymethyl)quinolin-8-ol on reactive oxygen species (ROS) levels
Application Note & Protocol
Investigating the Impact of 5-(Hydroxymethyl)quinolin-8-ol on Cellular Reactive Oxygen Species (ROS) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties.[1][2] 8HQ and its derivatives form stable complexes with biologically critical metal ions such as copper, zinc, and iron, a mechanism central to their diverse bioactivities, which include antimicrobial, anticancer, and neuroprotective effects.[1][3][4][5] The compound of interest, this compound, is a derivative of this scaffold.
The relationship between 8HQ derivatives and reactive oxygen species (ROS) is complex and context-dependent. ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are highly reactive molecules that can cause oxidative damage to lipids, proteins, and DNA.[4] Biologically essential metals, particularly iron and copper, can catalyze the formation of cytotoxic ROS.[6] Consequently, the chelation of these metals by 8HQ derivatives can exert a dual effect:
-
Antioxidant Activity: By sequestering redox-active metals, 8HQ compounds can prevent them from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals, thus protecting cells from oxidative stress.[5][7] Several studies have highlighted the potential of 8HQ derivatives to act as antioxidants and protect against oxidative damage in diseases like Alzheimer's.[8]
-
Pro-oxidant Activity: Conversely, the lipophilic metal-8HQ complex itself can become redox-active.[4] This complex can facilitate the transport of metal ions across cellular membranes, leading to the generation of ROS within the cell, causing DNA damage and triggering cell death pathways.[4][9] The pro-oxidant effect of some 8HQ derivatives, like clioquinol, has been observed in neuronal cultures.[10]
Given this dual potential, it is imperative to empirically determine the effect of a novel derivative like this compound on cellular ROS homeostasis. This guide provides a comprehensive framework and detailed protocols for characterizing its impact on both total cellular ROS and mitochondrial-specific superoxide levels.
Principle of Investigation & Experimental Workflow
The core principle is to expose a relevant cell line to varying concentrations of this compound and quantify the subsequent changes in intracellular ROS levels using fluorescent probes. The overall workflow is a multi-stage process designed for robust and reproducible data generation.
Caption: Overall experimental workflow for assessing ROS modulation.
Materials and Reagents
-
Test Compound: this compound (High purity, >97%)
-
Cell Line: Human neuroblastoma SH-SY5Y cells are recommended due to their relevance in neurodegenerative studies where 8HQ derivatives are often investigated.[11] Alternatively, a cell line relevant to the researcher's specific field (e.g., A549 lung carcinoma, HepG2 hepatoma) can be used.
-
Culture Media: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), for general ROS.
-
MitoSOX™ Red indicator, for mitochondrial superoxide.
-
Phosphate Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Positive Control (Pro-oxidant): Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP).
-
Positive Control (Antioxidant): N-acetylcysteine (NAC).
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Fluorescence microplate reader.
-
Fluorescence microscope (optional, for imaging).
-
Sterile 96-well black, clear-bottom cell culture plates.
-
Detailed Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Caption: Mechanism of the DCFH-DA assay for ROS detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 1.5 x 10⁴ cells per well in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in serum-free media to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Scientist's Note: It is critical to include a "vehicle control" (media with 0.1% DMSO) to account for any effects of the solvent.
-
Prepare positive and negative controls:
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Pro-oxidant Control: Treat cells with 100 µM H₂O₂ or 50 µM TBHP for 1 hour.
-
Positive Antioxidant Control: Pre-treat cells with 1 mM NAC for 1 hour before adding a pro-oxidant stimulus (like TBHP).
-
-
Carefully remove the old media from the cells and add 100 µL of the prepared treatments to the respective wells.
-
Incubate for the desired treatment duration (a 24-hour endpoint is a common starting point).
-
-
Probe Loading and Measurement:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free media immediately before use. Protect from light.
-
After treatment, wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeable probe that selectively targets mitochondria. In the presence of superoxide (O₂⁻), the primary ROS in mitochondria, it is oxidized and exhibits red fluorescence. This assay is crucial as mitochondria are a major source of cellular ROS.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 4-6 hours) may be sufficient for observing mitochondrial effects.
-
Positive Control: A complex III inhibitor like Antimycin A (10 µM) is an effective positive control for inducing mitochondrial superoxide.
-
-
Probe Loading and Measurement:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm Hanks' Balanced Salt Solution (HBSS) or serum-free media.
-
After compound treatment, wash the cells once with warm PBS.
-
Add 100 µL of the 5 µM MitoSOX™ Red solution to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm PBS.
-
Add 100 µL of PBS or warm media to each well.
-
Measure fluorescence with excitation at ~510 nm and emission at ~580 nm.
-
Data Analysis and Presentation
-
Data Normalization:
-
Average the fluorescence readings from replicate wells (triplicates are recommended).
-
Subtract the average fluorescence of blank wells (wells with no cells) from all experimental wells.
-
Normalize the data to the vehicle control. The result is expressed as "Fold Change in ROS" or "% of Control."
-
Formula: Fold Change = (Fluorescence_Treatment) / (Fluorescence_VehicleControl)
-
-
Data Presentation: Summarize the results in a clear, tabular format.
Table 1: Example Data for DCFH-DA Assay
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Std. Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 15,230 | 850 | 1.00 |
| 5-(HM)Q-8-ol | 1 | 14,880 | 790 | 0.98 |
| 5-(HM)Q-8-ol | 10 | 19,540 | 1,120 | 1.28 |
| 5-(HM)Q-8-ol | 50 | 35,160 | 2,340 | 2.31 |
| Positive Control | 50 (TBHP) | 41,280 | 3,150 | 2.71 |
-
Statistical Analysis: Use an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare treatment groups to the vehicle control and determine statistical significance (p < 0.05).
Interpretation of Results
-
Increased ROS Levels: A statistically significant, dose-dependent increase in fluorescence compared to the vehicle control suggests that this compound has a pro-oxidant effect under the tested conditions. This could be due to the formation of redox-cycling metal complexes.[4][9]
-
Decreased ROS Levels: If the compound reduces ROS levels induced by a positive control (e.g., TBHP), it indicates an antioxidant effect . This would suggest that its metal-chelating properties are preventing ROS formation.[7]
-
No Significant Change: The compound may not significantly affect ROS homeostasis in the chosen cell model and conditions.
-
MitoSOX vs. DCFH-DA: Comparing results from both assays can provide insight into the source of ROS. A strong signal in the MitoSOX assay with a moderate signal in the DCFH-DA assay would point towards a primarily mitochondrial origin of oxidative stress.
References
-
Nagai, F., et al. (1998). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. PubMed. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]
-
Jenkitkasemwong, S., et al. (2014). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC - NIH. [Link]
-
White, A. R., et al. (2008). Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity. PubMed. [Link]
-
Gazdag, Z., et al. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. PMC - NIH. [Link]
-
Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. NIH. [Link]
-
El-Ghamry, H. A., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. [Link]
-
Wikipedia. 8-Hydroxyquinoline. [Link]
-
El-Ghamry, H. A., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]
-
Liu, Y., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. [Link]
-
Ehren, M., et al. (2005). The oxidative neurotoxicity of clioquinol. PubMed - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Apoptosis Induced by 5-(Hydroxymethyl)quinolin-8-ol Using Annexin V/PI Staining and Flow Cytometry
An Application Guide by the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Many of these compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, making them promising candidates for therapeutic development.[4][5] 5-(Hydroxymethyl)quinolin-8-ol is a novel derivative of 8-HQ, and understanding its precise mechanism of action is crucial for its evaluation as a potential anticancer agent.
Apoptosis is a tightly regulated cellular process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] A key feature of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8][9] This event serves as an "eat me" signal for phagocytes and is a primary target for the detection of apoptotic cells.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.[8][10][11] When combined with specific fluorescent probes, it becomes an invaluable tool for studying the complex process of cell death.[10] This guide provides a detailed protocol and the underlying scientific principles for analyzing apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) dual-staining method.
Principle of the Annexin V/PI Apoptosis Assay
The cornerstone of this assay is the differential staining of cells based on membrane integrity and the externalization of phosphatidylserine (PS). This allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Annexin V: This is a 36 kDa, calcium-dependent protein that has a high binding affinity for phosphatidylserine.[12] In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane and is inaccessible to Annexin V.[7] During the early stages of apoptosis, this membrane asymmetry is lost, and PS flips to the outer surface, where it can be detected by fluorescently-conjugated Annexin V (e.g., Annexin V-FITC).[9][13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[14] It is membrane-impermeant and therefore cannot enter live cells or early apoptotic cells that maintain intact plasma membranes.[14][15] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can freely enter and bind to DNA, emitting a strong red fluorescence.[12][14]
By using these two probes simultaneously, we can distinguish four distinct cell populations in a flow cytometry dot plot.[11][16]
Caption: Flowchart illustrating cell states identified by Annexin V/PI assay.
Potential Apoptotic Signaling Pathway for Quinoline Derivatives
While the exact mechanism for this compound requires specific investigation, related quinoline compounds have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[6] These pathways often converge on the activation of executioner caspases, such as Caspase-3. Some quinoline derivatives also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis.[17]
Caption: A potential signaling cascade for quinoline-induced apoptosis.
Experimental Protocol: A Self-Validating System
The trustworthiness of any apoptosis assay hinges on a robust experimental design that includes a comprehensive set of controls. These controls are not merely suggestions; they are integral to validating the results.
Part 1: Experimental Design & Critical Parameters
-
Cell Line Selection: Choose a relevant cancer cell line. For instance, breast cancer cell lines like MCF-7 or MDA-MB-231 are well-characterized and have been used in studies of other quinoline derivatives.[4][18]
-
Compound Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C. Subsequent dilutions should be made in complete cell culture medium.
-
Essential Controls:
-
Negative (Vehicle) Control: Cells treated with the same final concentration of DMSO used in the experimental groups. This control establishes the baseline level of apoptosis in the cell culture.
-
Positive Apoptosis Control: Cells treated with a known apoptosis-inducing agent like Staurosporine (1 µM for 4-6 hours) or Doxorubicin (1 µM for 24 hours).[18] This confirms that the staining protocol and reagents are working correctly.
-
Unstained Cells: A sample of untreated cells without any fluorescent labels. This is used to set the baseline voltage and define the negative population on the flow cytometer.
-
Compensation Controls: Crucial for correcting spectral overlap between FITC and PI.[19]
-
Annexin V-FITC only: A sample of cells induced to undergo apoptosis (e.g., with the positive control agent) and stained only with Annexin V-FITC.
-
PI only: A sample of cells (a mix of live and dead is best) stained only with PI. Heat-killing cells at 70°C for 30 minutes can provide a strong PI-positive population.[20]
-
-
-
Optimization: Before the main experiment, perform a dose-response (e.g., 0, 1, 5, 10, 25, 50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal concentration and incubation time for this compound to induce a measurable apoptotic effect.
Part 2: Step-by-Step Staining Protocol
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Deionized water
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
6-well tissue culture plates
-
Flow cytometry tubes (5 mL polystyrene tubes)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 2.5 x 10⁵ cells/well for a 24-hour experiment). Allow cells to adhere overnight.
-
Treatment: Aspirate the old medium and add fresh medium containing this compound at the desired concentrations. Include wells for your negative (vehicle) and positive controls. Incubate for the predetermined optimal time.
-
Cell Harvesting:
-
Crucial Step: Collect both the floating cells in the supernatant and the adherent cells. Apoptotic cells often detach, so discarding the supernatant will lead to an underestimation of cell death.
-
Transfer the supernatant from each well into a separate, labeled flow cytometry tube.
-
Wash the adherent cells with 1 mL of PBS, and add this wash to the respective tube.
-
Trypsinize the adherent cells. Once detached, neutralize the trypsin with complete medium and add the cell suspension to the same tube.
-
-
Cell Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once more.
-
Staining:
-
Centrifuge the washed cells and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL of cell suspension.[9] (Note: The exact volume may vary by manufacturer; always consult the kit's datasheet).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[9] Keep the samples on ice and protected from light. Analyze by flow cytometry as soon as possible (ideally within 1 hour).
Part 3: Flow Cytometry Acquisition & Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser. Set up fluorescence detectors for FITC (e.g., 530/30 nm bandpass filter, FL1) and PI (e.g., >670 nm longpass filter, FL3).
-
Gating Strategy: A proper gating strategy is essential to exclude debris and isolate the cell populations of interest.[21][22]
-
Step 1: Debris Exclusion. Run the unstained sample. Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot. Draw a gate (P1) around the main population of cells to exclude small debris and large aggregates. Note that apoptotic cells may have lower FSC (size), so ensure your gate is inclusive.[21][23]
-
Step 2: Compensation. Use your single-stained controls (FITC only, PI only) to run the instrument's compensation algorithm. This mathematically corrects for the spectral overlap of FITC into the PI channel and vice-versa, which is critical for accurate population separation.[19]
-
Step 3: Quadrant Gating. Run the vehicle control (double negative) sample. On a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis), gated on P1, adjust the voltages so the main population sits squarely in the lower-left quadrant. Set the quadrant gates based on this population.
-
-
Data Acquisition: Record data for all samples, acquiring at least 10,000-20,000 events within the P1 gate for statistical significance.
-
Data Interpretation: Analyze the dot plots for each sample to determine the percentage of cells in each of the four quadrants:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)[24]
-
Data Presentation
Summarize the quantitative results from the flow cytometry analysis in a clear, concise table. This allows for easy comparison between different treatment groups.
Table 1: Quantitation of Apoptosis in Cancer Cells Treated with this compound
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) | Total Apoptotic (%) (Q2 + Q4) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.2 ± 0.4 | 4.3 ± 1.3 |
| Compound (10 µM) | 65.3 ± 4.5 | 18.7 ± 3.2 | 12.1 ± 2.9 | 3.9 ± 1.1 | 30.8 ± 6.1 |
| Compound (25 µM) | 30.1 ± 5.2 | 25.4 ± 4.1 | 38.6 ± 5.5 | 5.9 ± 1.5 | 64.0 ± 9.6 |
| Positive Control (Staurosporine) | 15.8 ± 3.3 | 35.2 ± 4.8 | 45.1 ± 6.1 | 3.9 ± 0.9 | 80.3 ± 10.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
References
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Logeshwaran, S., & Ganesan, K. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). An Annexin V-FITC/Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology, 1419, 45-52. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Wlodkowic, D., Telford, W., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 699, 145-154. Retrieved from [Link]
-
Liu, Z., Wang, Y., Zhang, J., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589. Retrieved from [Link]
-
Jiang, H., Taggart, J., Zhang, X., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]
-
Frontiers Media. (n.d.). Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Retrieved from [Link]
-
Costa, C., Teixeira, J., B-Ribeiro, V., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1145392. Retrieved from [Link]
-
Uyar, T., Kurecic, M., & Hribernik, S. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. International Journal of Molecular Sciences, 24(15), 11985. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021, February 19). How to Use Flow Cytometry to Measure Apoptosis: Part Two. Retrieved from [Link]
-
Khanye, S. D., Mokuena, M., & Fouche, G. (2024). A copper complex of an 8-aminoquinoline-naphthyl ligand induces intrinsic apoptosis in breast cancer cells. European Journal of Pharmacology, 973, 176662. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [Link]
-
Duggan, R. (2012, July 8). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. Retrieved from [Link]
-
ResearchGate. (2019, July 26). Gating and compensation for Annexin V and PI?. Retrieved from [Link]
-
Uyar, T., Kurecic, M., & Hribernik, S. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 15(15), 3185. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Retrieved from [Link]
-
Begum, H., Chirra, N., Kumar, D., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. Retrieved from [Link]
-
Wang, Y. J., Hsu, M. L., & Huang, L. J. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine, 2014, 836805. Retrieved from [Link]
Sources
- 1. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. kumc.edu [kumc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
- 23. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 24. frontiersin.org [frontiersin.org]
Synthesis and Application of 5-(Hydroxymethyl)quinolin-8-ol Metal Complexes: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes derived from 5-(hydroxymethyl)quinolin-8-ol. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.
Introduction: The Significance of this compound as a Ligand
8-Hydroxyquinoline (8-HQ) and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile chelating properties.[1][2] The introduction of a hydroxymethyl group at the 5-position of the quinoline ring, yielding this compound, enhances the ligand's polarity and provides an additional site for potential secondary interactions, which can influence the solubility, stability, and biological activity of its metal complexes. These complexes have shown promise in various applications, including as antimicrobial, anticancer, and neuroprotective agents.[2][3] The formation of stable complexes with a variety of metal ions is attributed to the bidentate coordination of the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring.[4]
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 8-hydroxyquinoline. This method involves the formation of a 5-chloromethyl-8-hydroxyquinoline hydrochloride intermediate, followed by its hydrolysis to the desired product. An alternative, though less commonly detailed, approach involves the reduction of 5-formyl-8-hydroxyquinoline.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 5-Chloromethyl-8-hydroxyquinoline hydrochloride
This protocol is adapted from established procedures for the chloromethylation of 8-hydroxyquinoline.
Rationale: The chloromethylation reaction introduces a reactive chloromethyl group at the electron-rich 5-position of the 8-hydroxyquinoline ring. The use of formaldehyde and hydrogen chloride gas in situ generates the electrophilic species required for this aromatic substitution.
Materials:
-
8-Hydroxyquinoline
-
Concentrated Hydrochloric Acid
-
37% Formaldehyde solution
-
Hydrogen Chloride (gas)
-
Acetone or Ethanol (for washing)
Procedure:
-
In a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer, combine 8-hydroxyquinoline (10.0 g, 0.068 mol), concentrated hydrochloric acid (11 mL), and 37% formaldehyde (11 mL, 0.397 mol).
-
Stir the mixture and bubble hydrogen chloride gas through the solution for approximately 6 hours.
-
After the reaction period, allow the solution to stand at room temperature for 2 hours without stirring. A yellow solid will precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with acetone or ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride.
Experimental Protocol: Synthesis of this compound via Hydrolysis
Rationale: The benzylic chloride in 5-chloromethyl-8-hydroxyquinoline is susceptible to nucleophilic substitution. Hydrolysis, using water as the nucleophile, replaces the chlorine atom with a hydroxyl group to furnish the final product. The hydrochloride salt is typically neutralized in a subsequent step or during workup.
Materials:
-
5-Chloromethyl-8-hydroxyquinoline hydrochloride
-
Distilled Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.0 g) in distilled water (20 mL).
-
Gently heat the solution at 50-60°C for 2-3 hours to facilitate the hydrolysis. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Part 2: Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio for divalent metals, leading to the formation of ML₂ complexes.[4][5] The deprotonation of the phenolic hydroxyl group of the ligand is crucial for coordination and is often facilitated by the addition of a base or by using a metal salt of a weak acid (e.g., acetate).
General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol: Synthesis of a Generic M(II)-[this compound]₂ Complex
This protocol provides a general framework for the synthesis of copper(II), zinc(II), and nickel(II) complexes.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O)
-
Ethanol or Methanol
-
Deionized Water
-
Sodium Hydroxide solution (0.1 M) or Triethylamine
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 20 mL). Gentle warming may be necessary for complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
pH Adjustment: To facilitate deprotonation and complexation, add a dilute base (e.g., 0.1 M NaOH or triethylamine in ethanol) dropwise to the reaction mixture until a precipitate forms or a distinct color change is observed. The optimal pH for complex formation can vary depending on the metal ion.[6]
-
Reaction Completion: Stir the reaction mixture at room temperature for several hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture and collect the precipitated metal complex by filtration.
-
Purification: Wash the collected solid with cold solvent (the one used for the reaction) and then with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified metal complex in a vacuum oven at an appropriate temperature.
Table 1: Expected Properties of M(II)-[this compound]₂ Complexes
| Metal Ion (M²⁺) | Expected Color of Complex | Typical Geometry | Magnetic Properties |
| Cu²⁺ | Greenish | Distorted Octahedral/Square Planar | Paramagnetic |
| Zn²⁺ | White/Pale Yellow | Tetrahedral/Octahedral | Diamagnetic |
| Ni²⁺ | Green | Octahedral | Paramagnetic |
Note: The exact properties may vary depending on the specific reaction conditions and the presence of coordinated solvent molecules.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic ligand, this compound. For diamagnetic complexes like those of Zn(II), NMR can also provide information about the coordination environment.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the ligand and to observe changes upon complexation. A key indicator of coordination is the shift or disappearance of the broad O-H stretching band of the phenolic hydroxyl group and shifts in the C=N and C-O stretching frequencies of the quinoline ring.[3]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for studying the electronic transitions in the ligand and its metal complexes. The formation of a complex is often accompanied by a shift in the absorption bands (bathochromic or hypsochromic shift) and can be used to determine the stoichiometry of the complex in solution.[4]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming their identity.
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample, which can be compared with the calculated theoretical values to assess the purity of the compound.
Table 2: Representative Spectroscopic Data
| Compound | Technique | Key Expected Signals/Features |
| This compound | ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7-9 ppm), -CH₂- protons (δ ~4.5-5.0 ppm), phenolic -OH (broad singlet, variable ppm), alcoholic -OH (triplet, variable ppm) |
| FTIR (KBr, cm⁻¹) | Broad O-H stretch (~3400-3200 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹) | |
| M(II)-[5-(HMQ)]₂ Complex | FTIR (KBr, cm⁻¹) | Disappearance or significant broadening/shifting of the phenolic O-H band, shifts in the C=N and C-O stretching frequencies, appearance of new M-N and M-O bands in the far-IR region.[3] |
Note: "HMQ" denotes the deprotonated form of this compound.
Part 4: Applications and Future Directions
The metal complexes of this compound are of significant interest in drug discovery and development. Their biological activities are often attributed to their ability to interact with biological targets such as enzymes and nucleic acids, a process that is influenced by the choice of the central metal ion.
Potential Applications:
-
Antimicrobial Agents: The chelation of metal ions is a known mechanism for enhancing the antimicrobial activity of 8-hydroxyquinoline derivatives.[3]
-
Anticancer Agents: These complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and inhibition of key cellular enzymes.
-
Neuroprotective Agents: The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions implicated in neurodegenerative diseases like Alzheimer's disease is an active area of research.
Future research in this field could focus on the synthesis of mixed-ligand complexes to fine-tune the biological activity, the development of targeted drug delivery systems, and a deeper investigation into the mechanisms of action of these promising compounds.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
-
Ferreira, M. A., et al. (2019). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 58(15), 9875–9891. [Link]
-
Garas, M. R., et al. (2017). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Journal of Inorganic Biochemistry, 179, 71-81. [Link]
-
Gáspár, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
- Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. International Journal of Scientific Research, 2(2), 243-245.
-
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 9, S1469-S1477. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Troubleshooting & Optimization
Troubleshooting 5-(Hydroxymethyl)quinolin-8-ol precipitation in aqueous buffer
Topic: Troubleshooting Precipitation in Aqueous Buffers
Executive Summary
Compound: 5-(Hydroxymethyl)quinolin-8-ol (CAS: 4053-44-5) Class: 8-Hydroxyquinoline derivative (Amphoteric Chelator) Common Issue: Rapid precipitation ("crashing out") upon dilution from organic stock (DMSO/Ethanol) into aqueous buffers (PBS, HEPES, Media) at neutral pH.
This guide addresses the physicochemical mechanisms driving this instability and provides validated protocols to resolve it. The precipitation is rarely a purity issue; it is almost always a thermodynamic inevitability caused by pH-dependent speciation or trace metal chelation .
Part 1: The Physicochemical Basis (The "Why")
To solve the precipitation, you must understand the two "Insolubility Traps" inherent to this molecule's structure.
The pH/pKa Trap (Isoelectric Precipitation)
This compound is amphoteric. It contains a basic pyridine nitrogen and an acidic phenolic oxygen.
-
Acidic pH (< 4.0): The Nitrogen is protonated (
). The molecule is cationic and soluble . -
Basic pH (> 10.0): The Phenolic -OH is deprotonated (
). The molecule is anionic and soluble . -
Neutral pH (6.5 – 8.0): The molecule exists primarily in its neutral, uncharged form (
). This is the Isoelectric Point (pI) vicinity, where water solubility is at its absolute minimum ( or lower).
Impact: Standard biological assays at pH 7.4 target the exact zone where this compound is least soluble.
The Chelation Trap (Metal-Induced Precipitation)
The 8-hydroxyquinoline core is a potent bidentate ligand. It binds divalent metals (
-
In the presence of trace metals (even ppb levels in low-grade buffers) or supplemented ions (Mg/Ca in PBS), the compound forms neutral, hydrophobic complexes (
). -
Visual Cue: These precipitates are often colored (Green/Black for Iron, Yellow/Green for Copper), unlike the white "cloud" of simple solubility failure.
Part 2: Visualization of Solubility Dynamics
The following diagram illustrates the solubility "Danger Zone" and the decision logic for troubleshooting.
Figure 1: Solubility profile showing the "Danger Zone" at physiological pH where the neutral species dominates.
Part 3: Troubleshooting Guides
Guide A: Preventing "Solvent Shock" (DMSO to Buffer)
Symptom: Immediate formation of a white cloud/turbidity upon adding DMSO stock to the buffer. Cause: Rapid local supersaturation. The DMSO diffuses away faster than the compound can equilibrate, leaving hydrophobic aggregates.
Protocol:
-
Prepare Stock: Ensure DMSO stock is anhydrous (water in DMSO reduces solubility power).[1]
-
Intermediate Dilution (The "Step-Down"):
-
Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Dilute stock 1:10 in pure PEG-400 or Propylene Glycol first.
-
-
Vortex Mixing:
-
Have the buffer vortexing before the drop touches the surface.
-
Inject the stock directly into the center of the vortex (preventing droplet contact with plastic walls).
-
-
Limit Final Concentration: Ensure final DMSO < 1% (if cells tolerate) or use a carrier protein (BSA) in the buffer to sequester the hydrophobic molecule.
Guide B: Managing Metal Interference
Symptom: Precipitate forms slowly over minutes/hours, or appears colored (yellow/greenish).
Cause: Formation of insoluble metal chelates (
Protocol:
-
Buffer Check: Switch from PBS (Phosphate Buffered Saline) to a non-coordinating buffer like HEPES or MOPS . Phosphate can exacerbate precipitation issues with quinolines.
-
Water Quality: Use only ultrapure (Type I, 18.2 MΩ) water.
-
Chelator Addition (The "EDTA Test"):
-
Add 100 µM EDTA to your buffer before adding the compound.
-
Result: If the solution remains clear with EDTA but cloudy without, the issue is metal contamination, not intrinsic solubility.
-
Guide C: pH Optimization
Symptom: Compound dissolves in acid/base but crashes at pH 7.4.
Protocol:
-
Shift pH (If Assay Permits): Lowering pH to 6.5 or raising to 8.0 can significantly increase solubility by ionizing a fraction of the population.
-
Cyclodextrin Shielding:
-
Add HP-β-Cyclodextrin (10-20% w/v) to the aqueous buffer.
-
Mechanism:[1] The hydrophobic quinoline rings enter the cyclodextrin cavity, shielding them from water while the hydroxyl groups remain exposed. This is the gold standard for delivering hydrophobic drugs in aqueous media.
-
Part 4: Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Implication for Handling |
| Molecular Weight | 175.18 g/mol | Small molecule, diffuses rapidly. |
| pKa (Nitrogen) | ~5.0 (Est) | Protonated below pH 5 (Soluble). |
| pKa (Hydroxyl) | ~9.8 (Est) | Deprotonated above pH 9.8 (Soluble). |
| LogP | ~1.4 - 1.7 | Moderately lipophilic; requires organic cosolvent. |
| Chelation | Bidentate (N, O) | High Risk: Avoid buffers with |
*Values estimated based on 8-Hydroxyquinoline core properties [1, 2].
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility | Notes |
| DMSO | High (>50 mM) | Hygroscopic; keep sealed. Freezes at 19°C. |
| Ethanol | Moderate/High | Good for evaporation protocols; less toxic than DMSO. |
| PBS (pH 7.4) | Very Low | High risk of precipitation. |
| 0.1 M HCl | High | Forms the hydrochloride salt (soluble). |
| 0.1 M NaOH | High | Forms the sodium phenolate salt (soluble). |
Part 5: Frequently Asked Questions (FAQs)
Q1: The precipitate is yellow/green. Is my compound degrading? A: Likely not degrading, but chelating . 8-Hydroxyquinoline derivatives form bright yellow/green complexes with Copper or Iron. Check your buffer components for trace metals or switch to metal-free plasticware.
Q2: Can I sonicate the cloudy suspension to redissolve it? A: Sonication creates a dispersion, not a solution. While it may look clear temporarily, the micro-crystals will settle or cause artifacts in cell assays (e.g., "false positive" toxicity due to crystals lysing cells). Do not use sonication to force solubility for biological data; use a cosolvent or cyclodextrin instead.
Q3: Why does the 5-hydroxymethyl group not make it water-soluble? A: While the hydroxymethyl group (-CH2OH) is polar, it is not sufficient to overcome the hydrophobicity of the aromatic quinoline rings and the strong lattice energy of the crystal structure at neutral pH. It helps slightly compared to the parent molecule, but not enough to act as a solubilizing group like a sulfonate or quaternary amine would.
Q4: I see a precipitate after freeze-thaw of my DMSO stock. What happened? A: DMSO is hygroscopic (absorbs water from air).[1] If the stock absorbed moisture, the "water content" of your DMSO might have risen enough to reduce solubility.[1]
-
Fix: Warm the stock to 37°C and vortex. If it doesn't clear, filter it (0.2 µm PTFE) and re-quantify concentration, or make fresh stock from powder.
Part 6: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your precipitation.
Figure 2: Step-by-step diagnostic workflow.
References
-
PubChem. this compound (Compound). National Library of Medicine. Accessed 2024. Link
-
Albert, A. (1953). Quantitative studies of the avidity of naturally occurring substances for trace metals. 3. Pteridines, riboflavin and purines. Biochemical Journal, 54(4), 646. (Foundational text on pKa and chelation of N-heterocycles). Link
-
BenchChem. Troubleshooting Compound Solubility in DMSO. Technical Support Center.[2] Link
-
ChemicalBook. 8-Hydroxyquinoline Chemical Properties and Metal Complexes.Link
-
Gupta, R. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3] (Explains the mechanism of
complex precipitation). Link
Sources
Technical Support Center: 5-(Hydroxymethyl)quinolin-8-ol Fluorescence Stability
Ticket System: Open | Agent: Senior Application Scientist | Topic: Photophysics & Quenching Prevention
Introduction: Understanding Your Probe
Welcome to the technical support hub for 5-(Hydroxymethyl)quinolin-8-ol (5-HMQ). If you are experiencing low quantum yield or sudden signal loss, you are likely fighting the intrinsic photophysics of the 8-hydroxyquinoline (8-HQ) core.
The Core Mechanism: 5-HMQ relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3]
-
Ground State: The molecule exists in the enol form.[2][3] An intramolecular Hydrogen bond exists between the hydroxyl (-OH) and the ring nitrogen (N).[3]
-
Excitation: Upon light absorption, the proton transfers to the nitrogen, forming a keto tautomer.[2][3]
-
Emission: The keto form relaxes, emitting a photon with a large Stokes shift.
The Problem: Any external factor that disrupts this intramolecular H-bond or promotes non-radiative decay will quench the fluorescence immediately.
Troubleshooting Modules
Ticket #001: Signal Loss in Aqueous/Protic Media
User Report: "I dissolved 5-HMQ in water/ethanol, and the fluorescence is negligible."
Root Cause: Intermolecular Hydrogen Bonding. In protic solvents (water, methanol, ethanol), solvent molecules form hydrogen bonds with the pyridine nitrogen and the hydroxyl group of 5-HMQ. This "solvation shell" breaks the critical intramolecular H-bond required for ESIPT. Without ESIPT, the molecule relaxes via non-radiative decay (heat) rather than fluorescence.
Resolution Protocol:
-
Switch Solvents: Move to polar aprotic solvents where ESIPT is preserved.
-
Recommended: DMSO, DMF, Acetonitrile, or Chloroform.
-
-
Micellar Encapsulation (If water is mandatory): If your experiment requires an aqueous environment (e.g., biological sensing), you must shield the 5-HMQ from water molecules.
-
Action: Add a surfactant like CTAB (cetyltrimethylammonium bromide) or SDS (sodium dodecyl sulfate) above their Critical Micelle Concentration (CMC). The 5-HMQ will partition into the hydrophobic micelle core, restoring fluorescence.
-
Data: Solvent Compatibility Table
| Solvent Class | Examples | Effect on 5-HMQ | Mechanism |
| Protic | Water, MeOH, EtOH | Strong Quenching | H-bonds block ESIPT; promotes non-radiative decay.[4] |
| Polar Aprotic | DMSO, DMF | High Fluorescence | Preserves intramolecular H-bond; allows ESIPT. |
| Non-Polar | Hexane, Toluene | Moderate/High | Preserves ESIPT, but solubility of 5-HMQ may be poor due to the -CH2OH group. |
Ticket #002: Unexpected Quenching by Metal Ions
User Report: "I added metal salts to my solution, and the signal vanished instead of increasing."
Root Cause: Paramagnetic Quenching or Improper Chelation. While diamagnetic metals (Zn²⁺, Al³⁺) typically enhance fluorescence (via the CHEF effect - Chelation-Enhanced Fluorescence), paramagnetic metals containing unpaired electrons act as potent quenchers.
Mechanistic Insight:
-
Enhancers (Zn, Al, Mg): Lock the ligand in a rigid conformation, preventing proton transfer and reducing non-radiative vibration.
-
Quenchers (Cu, Fe, Ni, Co): Induce Intersystem Crossing (ISC) or Reverse Electron Transfer (ReET) , draining the excited state energy non-radiatively.
Resolution Protocol:
-
Contaminant Check: If you did not intentionally add Cu/Fe, treat your buffer with Chelex-100 resin to remove trace heavy metals.
-
Masking Agents: If working in a complex matrix, add a selective masking agent (e.g., thiourea for Cu) if compatible with your target.
-
Stoichiometry Titration: Even enhancing metals can cause quenching if aggregates form at high concentrations. Perform a mole-ratio plot (Fluorescence vs. [Metal]/[Ligand]) to find the saturation point (usually 1:2 or 1:3 Metal:Ligand).
Ticket #003: pH-Dependent Sensitivity
User Report: "The fluorescence intensity fluctuates wildly with minor pH changes."
Root Cause: Prototropism.
5-HMQ is amphoteric. It exists in four forms: Cation (
Resolution Protocol:
-
Target pH 6.0 - 8.0: For metal sensing, the anionic form is required for coordination. At very low pH (<4), protonation of the nitrogen blocks metal binding and ESIPT.
-
Buffer Selection: Use non-coordinating buffers (e.g., HEPES, MOPS). Avoid Phosphate or Citrate buffers if you are studying metal interactions, as they compete for the metal ions.
Visualizing the Quenching Pathways
The following diagram illustrates the decision logic for troubleshooting fluorescence loss.
Figure 1: Diagnostic flowchart for identifying the root cause of fluorescence quenching in 5-HMQ experiments.
Frequently Asked Questions (FAQ)
Q: Can I use 5-HMQ to detect Zinc in live cells? A: Yes, but 5-HMQ itself is membrane-permeable and weakly fluorescent in the cytoplasm (aqueous). Upon binding intracellular Zn²⁺, it becomes highly fluorescent. Warning: Ensure you wash cells thoroughly to remove extracellular probe, as background fluorescence from non-specific binding to hydrophobic membranes can occur.
Q: Does the hydroxymethyl group at position 5 affect the emission wavelength? A: Yes. Compared to unsubstituted 8-HQ, the 5-hydroxymethyl group is a weak electron donor. This typically results in a slight red-shift (bathochromic shift) of the emission maximum. It also increases the polarity of the molecule, making it slightly more soluble in water, which ironically makes it more susceptible to water-induced quenching than the more hydrophobic parent compound.
Q: Why does my signal degrade over time even in the dark? A: 5-HMQ is susceptible to oxidation, particularly at the hydroxymethyl group (converting to an aldehyde or acid) or the phenol ring. Store the stock solution in anhydrous DMSO at -20°C, protected from light and oxygen.
References
-
Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry B, 101(39), 7786-7793. Link
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Edition. Springer, 2006. (Foundational text on Solvent Relaxation and Quenching mechanisms). Link
-
Xu, Z., et al. "Zn(II)-coordinated assembly of 8-hydroxyquinoline derivatives: A selective fluorescent sensor for Zinc." Chemical Communications, 2010. (Demonstrates the CHEF mechanism and Zn enhancement). Link
-
Katoh, K., et al. "Recent developments in 8-hydroxyquinoline-based metal chelates for OLEDs." Journal of Synthetic Organic Chemistry, Japan, 2011. (Details the impact of 5-position substitution on photophysics). Link
Sources
- 1. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Degradation of 8-Hydroxyquinoline Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: 8HQ-STAB-2024
Mission Statement
Welcome to the Technical Support Center for 8-hydroxyquinoline (8-HQ) scaffolds. This guide addresses the physicochemical instabilities of 8-HQ derivatives, distinguishing between intrinsic degradation (photolysis, oxidation) and extrinsic artifacts (metal chelation). Our goal is to provide self-validating troubleshooting protocols for researchers encountering inconsistent data in solution-phase experiments.
Module 1: Photostability & Light Sensitivity
User Query: "My 8-HQ stock solution turned from colorless to a reddish-brown after sitting on the bench for 4 hours. Is the compound ruined?"
Diagnosis: You are likely observing photo-oxidative degradation . 8-HQ derivatives are highly photosensitive in solution. Upon irradiation, they undergo Excited-State Proton Transfer (ESPT), leading to the formation of reactive radical species that polymerize or oxidize into quinones.
The Mechanism:
-
Excitation: UV/Visible light excites the neutral enol form to a singlet excited state (
). -
Tautomerization: In protic solvents, the excited molecule undergoes rapid tautomerization to a zwitterionic species or deprotonates to an anion.
-
Radical Formation: In the presence of oxygen, the excited state generates singlet oxygen (
) or undergoes electron transfer, forming quinolinyl radicals. -
Product: These radicals dimerize or oxidize to quinoline-5,8-dione , a colored species responsible for the "browning" effect.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Amber Glassware | Strictly use amberized silanized glass. 8-HQ absorbs strongly in the UV region; standard glass offers no protection. |
| 2 | Actinometry Check | If degradation is suspected, run a parallel control wrapped in aluminum foil. If the foil-wrapped sample remains clear while the exposed one darkens, the issue is purely photonic. |
| 3 | Solvent Selection | Avoid chlorinated solvents (e.g., chloroform) for long-term storage, as they can generate HCl upon photolysis, accelerating protonation-dependent degradation. |
Visualization: Photodegradation Pathway
Figure 1: Light-induced transformation of 8-HQ to oxidative quinone products.
Module 2: Oxidative Stress & pH Effects
User Query: "I am seeing a loss of potency in my bioassay, but the mass spec still shows the parent mass. However, there is a small +16 Da peak growing over time."
Diagnosis: This indicates oxidative degradation or N-oxide formation . While the pyridine ring is relatively stable, the electron-rich phenol ring at the 8-position makes the molecule susceptible to oxidation, particularly at high pH where the phenolate anion dominates.
Key Insights:
-
pH Sensitivity: At pH > 10, the phenolic proton is lost (
). The resulting anion is significantly more electron-rich and prone to oxidative attack by dissolved oxygen. -
Degradation Product: The primary oxidative product is often quinoline-5,8-dione or hydroxylation at the 5-position.
Validation Protocol (Forced Degradation):
-
Control: Prepare 100 µM 8-HQ in Methanol.
-
Stress: Add 0.1%
to a separate aliquot. -
Monitor: Analyze via HPLC-UV at T=0 and T=24h.
-
Result: If the +16 Da peak (M+16) or a peak at -2 Da (quinone formation, M-2) increases significantly in the peroxide sample compared to control, the pathway is oxidative.
Module 3: The "Phantom" Degradation (Metal Chelation)
User Query: "My HPLC peak area for 8-HQ dropped by 40% overnight, but no new peaks appeared. Where did it go?"
Diagnosis:
You are likely experiencing trace metal chelation , not degradation. 8-HQ is a potent chelator (
Why it looks like degradation:
-
Precipitation: Metal complexes (e.g.,
, ) are often insoluble in aqueous mobile phases and precipitate out (loss of mass). -
Peak Shift/Broadening: If soluble, the complex elutes at a completely different retention time or broadens into the baseline due to slow dissociation kinetics.
Troubleshooting Protocol:
| Symptom | Test | Solution |
| Green/Black Solution | Add 1 mM EDTA. | If color reverts to yellow/colorless, it was an |
| Fluorescence | Check under UV lamp (365 nm). | Strong green fluorescence indicates |
| HPLC Loss | Add 0.1% EDTA to Mobile Phase A. | EDTA out-competes 8-HQ for metals, restoring the free ligand peak. |
Visualization: Chelation vs. Degradation Logic
Figure 2: Decision tree to distinguish metal interference from chemical breakdown.
Module 4: Analytical Troubleshooting (HPLC)
User Query: "I can't get a sharp peak for my 8-HQ derivative. It tails badly (As > 2.0). How do I fix this?"
Diagnosis: Peak tailing is caused by the interaction between the basic pyridine nitrogen of the 8-HQ core and acidic silanol groups on the silica column support.
Optimization Guide:
-
Mobile Phase pH:
-
End-Capping:
-
Sacrificial Base:
References
-
Photodegradation Mechanisms
-
Bardez, E., et al. "Excited-state processes in 8-hydroxyquinoline: photoinduced tautomerization and solvation effects." Journal of Physical Chemistry, 1989.
-
-
Oxidative Stability & Products
-
Cossy, J., & Belotti, D. "Photooxidation of 8-hydroxyquinoline and its derivatives." Tetrahedron Letters, 1988.
-
-
Metal Chelation & Analytical Interference
-
Stoll, D. R. "Troubleshooting Peak Shape Issues in HPLC." LCGC North America, 2021.
-
-
General Properties of 8-HQ
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline."
Sources
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: 5-(Hydroxymethyl)quinolin-8-ol Formulation & Delivery
Executive Summary & Physicochemical Profile
Compound: 5-(Hydroxymethyl)quinolin-8-ol CAS: 4053-44-5 Molecular Weight: 175.18 g/mol [1]
Welcome to the technical support hub. You are likely encountering precipitation when diluting your stock solution into physiological saline or PBS. This is a classic issue with 8-hydroxyquinoline (8-HQ) derivatives.
The Root Cause:
This molecule is amphoteric . It possesses a basic pyridine nitrogen (
-
pH < 4: The molecule is protonated (Cationic)
High Solubility. -
pH > 10: The molecule is deprotonated (Anionic)
High Solubility. -
pH 6–8 (Physiological): The molecule exists primarily as a neutral zwitterion or uncharged species. This is the Isoelectric Point (pI) where solubility is at its absolute minimum (often
).
The Danger: Injecting a simple acidic solution (pH 4) into the blood (pH 7.4) causes a "pH shock," instantly converting the drug to its insoluble neutral form, leading to micro-embolisms or precipitation at the injection site.
Troubleshooting Guide (FAQs)
Category A: Solubility & Precipitation
Q: I dissolved the compound in 100% DMSO, but it crashes out immediately upon adding water/saline. Why? A: This is the "Dielectric Shock." DMSO is a polar aprotic solvent that disrupts the crystal lattice effectively. Water is polar protic. When you add water, the solvent power drops, and the hydrophobic effect forces the planar quinoline rings to stack (pi-pi stacking), causing precipitation.
-
Fix: Do not use >10% DMSO for IV. Switch to a complexation strategy (see Protocol B) or a cosolvent system with precipitation inhibitors (e.g., PEG400 + Saline).
Q: Can I use simple HCl to dissolve it? A: Yes, for the stock solution. This compound will dissolve readily in 0.1 M HCl. However, you cannot inject this directly without buffering capacity.
-
Warning: If you neutralize this solution to pH 7.4 in the vial, it will precipitate. You must use a vehicle that maintains solubility at neutral pH, such as SBE-β-CD (Captisol®) .
Category B: Biological Stability & Toxicity
Q: My animals are showing acute toxicity (seizures/gasping) immediately after injection, even at low doses. A: This may not be off-target toxicity but rather chelation shock or embolism .
-
Embolism: Invisible micro-precipitates block lung capillaries. Check your formulation clarity against a light source.
-
Chelation: 8-HQ derivatives strip zinc and copper. If injected as a free ligand in a high-concentration bolus, it can transiently deplete serum metals.
-
Fix: Administer via Slow Infusion rather than Bolus. Ensure the drug is tightly bound in a Cyclodextrin cavity to control release rates.
Recommended Formulation Protocols
Protocol A: The "Gold Standard" (SBE-β-CD / Captisol®)
Best for: IV, IP, and high-dose studies. Prevents pH-dependent precipitation.
Materials:
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) [e.g., Captisol® or generic equivalent].
-
1N HCl and 1N NaOH.
-
Sterile Water for Injection (WFI).
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in WFI. Stir until clear.
-
Acidification: Adjust the pH of the vehicle to approx. pH 3.5–4.0 using small aliquots of 1N HCl.
-
Drug Addition: Add this compound powder slowly to the vortexing vehicle.
-
Equilibration: Stir for 30–60 minutes at room temperature.
-
Neutralization (Critical): Very slowly titrate back to pH 6.5–7.0 using 1N NaOH.
-
Observation: If the solution remains clear, the inclusion complex is stable. If cloudiness appears, you have exceeded the binding capacity (approx. 1:1 molar ratio).
-
-
Filtration: Pass through a 0.22 µm PVDF filter.
Protocol B: Cosolvent/Surfactant Mix (Alternative)
Best for: IP or Oral (PO) administration where lower solubility is acceptable.
Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
Dissolve Drug in DMSO (Volume = 5% of total).
-
Add PEG 400 (Volume = 40%). Vortex.
-
Add Tween 80 (Volume = 5%). Vortex.
-
Slowly add warm Saline (50%) while vortexing.
-
Note: Use immediately. This is thermodynamically unstable and may precipitate over 24 hours.
-
Decision Logic & Workflow Visualization
Figure 1: Formulation Decision Tree
Caption: Logic flow for selecting the appropriate vehicle based on required concentration and administration route.
Figure 2: The "pH-Switch" Solubilization Mechanism
Caption: Visualizing how pH manipulation drives the molecule into the Cyclodextrin cavity.
Comparative Data: Solubility Limits
| Vehicle System | Approx.[5][6][7] Max Solubility | Physiological Compatibility | Risk Profile |
| PBS (pH 7.4) | < 0.1 mg/mL | High | High (Precipitation) |
| 0.1 N HCl (pH 1.2) | > 20 mg/mL | Low (Tissue Necrosis) | High (Pain/Damage) |
| 10% DMSO / Saline | ~ 2 mg/mL | Moderate | Moderate (Hemolysis) |
| 20% SBE-β-CD (pH 7) | > 15 mg/mL | Excellent | Low (Renally cleared) |
| PEG 400 (Neat) | > 50 mg/mL | Low (Viscosity) | Moderate (Osmotic shock) |
References
-
ChemicalBook. (2025). 5-Hydroxymethyl-quinolin-8-ol Properties and Safety. Retrieved from
-
Ligand Pharmaceuticals. (n.d.). Captisol®: Technology and Solubility Enhancement.[4][6][8][9] Retrieved from
-
National Institutes of Health (NIH). (2012). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from
-
Organic Chemistry Data. (2022). pKa Values of Quinoline and Phenols. Retrieved from
-
BenchChem. (2025). 8-Hydroxymethyl-quinolin-5-ol Structure and Solubility Trends. Retrieved from (Note: Refers to structural isomer trends relevant to scaffold).
Sources
- 1. echemi.com [echemi.com]
- 2. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. cphi-online.com [cphi-online.com]
- 7. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Handling of 5-(Hydroxymethyl)quinolin-8-ol
Introduction: The "Jekyll and Hyde" Molecule
5-(Hydroxymethyl)quinolin-8-ol (CAS: 4053-44-5) is a critical intermediate for synthesizing high-affinity metalloenzyme inhibitors and neuroprotective agents. However, it presents a unique set of purification challenges derived from its dual nature:
-
Amphoteric Solubility: It possesses both a basic pyridine nitrogen (
) and an acidic phenol ( ), leading to zwitterionic behavior that complicates extraction. -
Chelation Potential: The 8-hydroxyquinoline (8-HQ) moiety is a potent bidentate ligand, capable of stripping metal ions from silica gel or stainless steel, leading to "streaking" and product loss.
-
Reactive Benzylic Center: The 5-hydroxymethyl group is prone to acid-catalyzed dehydration, generating a reactive quinone methide intermediate that leads to irreversible polymerization.
This guide addresses these specific failure points with field-proven protocols.
Module 1: Chromatography Troubleshooting
Q: My compound streaks aggressively on silica gel and elutes as a broad tail. How do I fix this?
A: The streaking is likely caused by two factors: interaction with acidic silanols and metal chelation.
The Mechanism: Standard silica gel (pH ~5-6) protonates the pyridine nitrogen, increasing retention. Furthermore, trace metal impurities (Fe, Zn) in the silica matrix bind to the 8-HQ moiety, effectively permanently immobilizing a fraction of your product.
The Solution: You must deactivate the silica and suppress ionization.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This blocks surface silanols and ensures the pyridine ring remains deprotonated.
-
Recommended System: DCM : Methanol : TEA (95 : 4 : 1).
-
-
Column Pre-treatment: If the product is colored (often yellow) and you see a red/green band staying at the baseline, this is a metal complex.
-
Protocol: Flush the silica column with 2 column volumes (CV) of mobile phase containing 1% TEA before loading the sample.
-
-
Alternative Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes the protonation-driven tailing.
Q: I see a "ghost" spot running just ahead of my product that wasn't there before concentration. What is it?
A: This is likely the methylene-bridged dimer, formed by self-condensation.
The Mechanism: Upon concentration, local acidity can increase. The 5-hydroxymethyl group eliminates water to form a reactive carbocation (quinone methide character), which attacks the electron-rich 7-position of another molecule.
Prevention Protocol:
-
Temperature Limit: Never heat the rotary evaporator bath above 40°C.
-
Neutralization: Ensure the fraction is strictly neutral (pH 7) before concentration. If you used TEA in the column, it usually protects against this.
-
Solvent Choice: Avoid concentrating to dryness in protic solvents like methanol if traces of acid are present. Exchange into an aprotic solvent (DCM) for final concentration.
Module 2: Solubility & Extraction
Q: The product won't dissolve in water or organic solvents (DCM/EtOAc). How do I extract it?
A: You are likely trapped in the "Isoelectric Trough."
As a zwitterion, this compound has minimum solubility at its isoelectric point (pI), roughly pH 7.0–7.5. It precipitates out of water but is too polar for non-polar organics.
The "pH Swing" Extraction Protocol:
-
Dissolution: Adjust the aqueous layer to pH 4.0 (using dilute HCl) to fully protonate the pyridine. The species becomes cationic and water-soluble.
-
Washing: Wash this acidic aqueous phase with DCM to remove non-basic impurities (e.g., unreacted starting materials lacking the nitrogen).
-
Precipitation/Extraction:
-
Slowly adjust the aqueous phase to pH 8.0–8.5 using saturated
. -
Observation: The product will likely precipitate as a flocculent solid.
-
Action: Do not filter yet. Add n-Butanol or IPA/CHCl3 (1:3) and extract. These polar organic systems are required to pull the zwitterion from the water.
-
Solubility Profile Table:
| Solvent System | Solubility | Notes |
| Water (pH 7) | Insoluble | Isoelectric point precipitation. |
| Water (pH < 4) | Soluble | Forms cationic hydrochloride salt. |
| Water (pH > 10) | Soluble | Forms anionic phenolate salt (oxidizes rapidly). |
| Dichloromethane | Poor | Too non-polar for the zwitterion. |
| CHCl3 / Isopropanol (3:1) | Good | Best system for extraction. |
| DMSO / DMF | Excellent | Suitable for reactions, hard to remove. |
Module 3: Synthesis & Stability
Q: I am hydrolyzing 5-(chloromethyl)quinolin-8-ol to get the hydroxymethyl product, but the yield is low. Why?
A: The chloromethyl intermediate is extremely unstable and sensitive to hydrolysis before you are ready.
The Critical Control Point: The 5-chloromethyl derivative (usually the HCl salt) must be kept anhydrous until the specific hydrolysis step. If it gets wet during filtration, it hydrolyzes to the alcohol, which then immediately reacts with the remaining chloromethyl species to form a dibenzyl ether linkage .
Optimized Hydrolysis Workflow:
-
Precursor Handling: Filter the 5-chloromethyl-8-quinolinol HCl salt under nitrogen. Wash with dry ether. Do not suck dry in humid air.
-
Hydrolysis Conditions:
-
Suspend the solid in water at room temperature .
-
Slowly add
to pH 7. -
Do not heat. Heating accelerates the dimerization (ether formation) over the substitution.
-
-
Monitoring: Use TLC (MeOH/DCM 1:9). The alcohol is more polar than the chloride.
Visualizing the Challenge
Diagram 1: The Degradation Pathway
This diagram illustrates why acid and heat are the enemies of this molecule.
Caption: Acid-catalyzed dehydration generates a reactive intermediate that leads to irreversible dimerization and polymerization.
Diagram 2: Purification Decision Tree
Follow this logic to maximize recovery.
Caption: Workflow for handling the zwitterionic and chelating properties during purification.
References
-
Synthesis via Chloromethylation: Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Journal of Organic Chemistry, 26(10), 4078–4083. Link
-
Chelation Properties: Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[1] Link
-
Polymerization Mechanisms: Boger, D. L., et al. (2008). Synthesis and Evaluation of a Series of C5-Substituted Duocarmycins. Journal of Organic Chemistry, 73(2), 775. (Discusses reactivity of benzylic positions in phenols). Link
-
Chromatographic Behavior: Pyell, U., & Stork, G. (1992). Preparation and properties of an 8-hydroxyquinoline silica gel. Fresenius' Journal of Analytical Chemistry, 342, 281–286. (Demonstrates the strong binding of 8-HQ to silica). Link
Sources
Technical Support Center: 5-(Hydroxymethyl)quinolin-8-ol in Biological Applications
Welcome to the technical support center for 5-(Hydroxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile fluorophore in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its application, particularly concerning autofluorescence in biological samples.
Introduction to this compound
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established scaffold in medicinal chemistry and bio-imaging.[1][2] Its utility stems from its inherent fluorescence and its capacity as a bidentate chelator for various metal ions.[1][3][4] The quinoline ring system, with its nitrogen heteroatom and hydroxyl group, allows for the formation of stable complexes with biologically relevant metal ions such as Zn²⁺ and Al³⁺, often leading to a significant enhancement of its fluorescent signal.[1][5] This property makes it a valuable tool for developing fluorescent chemosensors.[1][5] However, like many fluorescent probes, its application in biological systems can be hampered by endogenous autofluorescence, which can obscure the desired signal. This guide will provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in biological research?
A1: this compound, and 8-hydroxyquinoline derivatives in general, have a broad range of applications owing to their metal-chelating and fluorescent properties.[2][4] These include:
-
Fluorescent Chemosensors: For the detection and quantification of metal ions in biological systems.[1][5]
-
Antimicrobial and Antifungal Agents: The chelation of essential metal ions can disrupt microbial enzyme systems.[4][6]
-
Anticancer Research: Some derivatives show promise in overcoming multidrug resistance in cancer cells.[7][8]
-
Neurodegenerative Disease Research: By chelating metal ions implicated in protein aggregation, these compounds are being investigated for diseases like Alzheimer's and Parkinson's.[2]
Q2: What are the spectral properties of this compound?
A2: The spectral properties of 8-hydroxyquinoline derivatives are highly dependent on the solvent environment and whether the molecule is in its free or metal-chelated state. Generally, 8-HQ derivatives exhibit fluorescence in the UV-to-visible range. For instance, studies on 8-HQ show dual fluorescence in the 330-410 nm region, with an iso-emissive point around 395 nm in certain solvents when excited at 290 nm. It is crucial to determine the optimal excitation and emission wavelengths for this compound empirically under your specific experimental conditions (e.g., buffer, cell type, free vs. ion-bound).
Q3: Why is autofluorescence a problem when using this compound?
A3: Autofluorescence is the natural emission of light by biological structures such as collagen, elastin, red blood cells, and lipofuscin.[9][10] This endogenous fluorescence can have a broad emission spectrum and may overlap with the fluorescence signal of your probe, in this case, this compound.[10] This leads to a decreased signal-to-noise ratio, making it difficult to distinguish the specific signal from your probe from the background noise.[9] Formalin fixation of tissues can also introduce significant autofluorescence.[9]
Q4: Can this compound be used in live-cell imaging?
A4: Yes, 8-hydroxyquinoline derivatives can be used for live-cell imaging, particularly for monitoring intracellular ion concentrations like Mg²⁺.[11] The lipophilic nature of the 8-HQ scaffold allows for cell permeability.[2] However, it is essential to assess the potential cytotoxicity of this compound at the desired concentration and incubation time for your specific cell type.
Troubleshooting Guide: Autofluorescence in Biological Samples
This section provides a systematic approach to identifying and mitigating autofluorescence when using this compound.
Issue 1: High Background Fluorescence Obscuring the Signal
Cause: This is the classic presentation of autofluorescence. The source can be intrinsic to the sample (e.g., collagen, elastin) or induced by fixation methods.[9]
Solution Workflow:
Troubleshooting Workflow
Step-by-Step Protocol:
-
Run Controls: Always prepare an unstained control sample that has undergone the same fixation and processing as your experimental samples. This will help you identify the source and intensity of the autofluorescence.
-
Spectral Analysis: If your imaging system allows, perform a spectral scan of the autofluorescence. Knowing the emission profile of the background can help you choose appropriate filter sets to better separate the signal from the noise.
-
Chemical Quenching:
-
Sudan Black B: Particularly effective for quenching lipofuscin-based autofluorescence.[10][12]
-
Protocol: After your staining protocol, incubate the sample in 0.1% (w/v) Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. Rinse thoroughly with PBS.
-
-
Sodium Borohydride (NaBH₄): Useful for reducing aldehyde-induced autofluorescence from formalin fixation.[9]
-
Protocol: After rehydration, incubate the sample in a freshly prepared solution of 1 mg/mL NaBH₄ in PBS for 30 minutes at room temperature. Wash extensively with PBS.
-
-
Ammonium Chloride (NH₄Cl) or Glycine: These agents quench free aldehyde groups.[13]
-
Protocol: Incubate in 50 mM NH₄Cl or 0.2 M Glycine in PBS for 10-15 minutes prior to blocking.[13]
-
-
-
Photobleaching: Exposing the sample to the excitation light for a period before imaging can selectively photobleach the autofluorescent components, which often fade faster than synthetic fluorophores.[13]
-
Tissue Clearing: For thicker samples, tissue clearing techniques can reduce light scattering and autofluorescence.[14]
Issue 2: Weak Signal from this compound
Cause: A weak signal can be due to several factors, including suboptimal staining conditions, fluorescence quenching of the probe itself, or improper imaging settings.
Solution Workflow:
Signal Optimization Workflow
Step-by-Step Protocol:
-
Optimize Staining: Titrate the concentration of this compound and vary the incubation time to find the optimal balance between signal intensity and background.
-
Consider Metal Ion Chelation: The fluorescence of 8-HQ derivatives is often enhanced upon metal binding.[1][15] If you are using it as a metal sensor, ensure that the target metal ion is present and accessible. Conversely, unintended chelation with other ions could alter the fluorescence properties.
-
pH and Solvent Effects: The fluorescence quantum yield of 8-HQ derivatives can be highly dependent on the solvent polarity and pH. Ensure your staining and imaging buffers are at an optimal pH and are compatible with the probe.
-
Imaging System Settings:
-
Use a high numerical aperture (NA) objective to collect as much light as possible.
-
Ensure your filter sets are appropriate for the excitation and emission spectra of your probe.
-
Optimize detector gain and exposure time, being careful not to saturate the detector.
-
Quantitative Data Summary
The following table summarizes common autofluorescence quenching agents and their typical applications.
| Quenching Agent | Target Autofluorescence Source | Typical Concentration | Incubation Time | Pros | Cons |
| Sudan Black B | Lipofuscin | 0.1% in 70% Ethanol | 10-20 min | Highly effective for lipofuscin[10][12] | Can introduce its own background |
| Sodium Borohydride | Aldehyde-induced (Formalin fixation) | 1 mg/mL in PBS | 30 min | Reduces fixation-induced background[9] | Can increase red blood cell autofluorescence[10] |
| Ammonium Chloride | Free Aldehyde Groups | 50 mM in PBS | 10-15 min | Gentle quenching method[13] | May be less effective than stronger agents |
| Glycine | Free Aldehyde Groups | 0.2 M in PBS | 10 min | Quenches aldehyde groups[13] | Efficacy can vary |
References
-
Indian Journal of Pure & Applied Physics. (2007). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Retrieved from [Link]
-
PubMed. (2020). 5-Hydroxymethylcytosine as a clinical biomarker: Fluorescence-based assay for high-throughput epigenetic quantification in human tissues. Retrieved from [Link]
-
Nature. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Retrieved from [Link]
-
SLU. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Retrieved from [Link]
-
ResearchGate. (2022). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]
-
PubMed Central. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]
-
PubMed. (2009). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Retrieved from [Link]
-
PubMed Central. (2020). Immersion-Based Clearing and Autofluorescence Quenching in Myocardial Tissue. Retrieved from [Link]
-
ResearchGate. (2015). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from [Link]
-
PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
Lab Manager. (2016). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]
-
DSpace@MIT. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. Retrieved from [Link]
-
Wellcome Open Research. (2017). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
-
MDPI. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
-
MDPI. (2024). Developing a Portable Autofluorescence Detection System and Its Application in Biological Samples. Retrieved from [Link]
-
Frontiers. (2024). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Retrieved from [Link]
-
ResearchGate. (2017). What can I do to reduce / remove the autofluorescence in the tissues?. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
- 4. autechindustry.com [autechindustry.com]
- 5. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. biotium.com [biotium.com]
- 11. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Comparing the iron-chelating efficacy of 5-(Hydroxymethyl)quinolin-8-ol and deferoxamine.
Comparative Guide: 5-(Hydroxymethyl)quinolin-8-ol vs. Deferoxamine
Executive Summary
This guide provides a technical comparison between Deferoxamine (DFO) , the clinical gold standard for systemic iron overload, and This compound (5-HMQ) , a lipophilic 8-hydroxyquinoline derivative.
-
The Verdict: Deferoxamine remains the superior agent for bulk removal of systemic iron (e.g., in thalassemia major) due to its exceptionally high stability constant and hexadentate nature. However, 5-HMQ outperforms DFO in targeting the intracellular labile iron pool (LIP) and crossing the blood-brain barrier (BBB), making it a more relevant scaffold for neurodegenerative applications (e.g., Alzheimer’s, Parkinson’s) where iron redistribution is more critical than systemic depletion.
Chemical & Mechanistic Profile
The fundamental difference lies in their coordination chemistry and physicochemical properties, which dictate their biological distribution.
| Feature | Deferoxamine (DFO) | This compound (5-HMQ) |
| Class | Bacterial Siderophore (Hydroxamate) | Synthetic 8-Hydroxyquinoline Derivative |
| Denticity | Hexadentate (6 donors) | Bidentate (2 donors) |
| Stoichiometry (Fe:Ligand) | 1:1 (Wraps iron completely) | 1:3 (Requires 3 molecules per Fe³⁺) |
| Stability Constant ( | ~30.6 (Fe³⁺) | ~37–40 (Fe³⁺, extrapolated from 8-HQ tris-complex) |
| pM Value (pH 7.4, 10µM) | 26.6 | ~24–25 (Lower effective affinity at physiological pH) |
| Lipophilicity (LogP) | -2.2 (Highly Hydrophilic) | ~1.5–2.0 (Lipophilic) |
| Membrane Permeability | Poor (Requires endocytosis) | High (Passive diffusion) |
| Primary Target | Extracellular Iron / Ferritin (Slow) | Intracellular Labile Iron Pool (LIP) |
Mechanistic Visualization
The following diagram illustrates the structural difference in chelation modes.
Caption: DFO forms a thermodynamically stable 1:1 "cage" around iron, whereas 5-HMQ requires the assembly of three ligands to fully saturate the coordination sphere of Fe(III).
Biological Performance & Causality
Thermodynamics vs. Kinetics
-
DFO has a high thermodynamic affinity for Fe(III) but suffers from slow kinetics in accessing intracellular iron. Being hydrophilic, it cannot pass through the lipid bilayer by passive diffusion; it enters cells via fluid-phase endocytosis, which is inefficient for rapidly neutralizing cytosolic oxidative stress.
-
5-HMQ , possessing the 8-hydroxyquinoline scaffold, is lipophilic . It rapidly permeates cell membranes, accessing the cytosolic LIP immediately. The 5-hydroxymethyl group provides a handle for functionalization (increasing water solubility slightly compared to methyl-8-HQ) without compromising membrane permeability.
The "Redistribution" Risk
A critical risk with bidentate chelators like 5-HMQ is redistribution . If the concentration of 5-HMQ is insufficient to form the fully saturated 1:3 complex (FeL
Experimental Protocol: Intracellular Iron Chelation Assessment
To objectively compare the efficacy of 5-HMQ and DFO in a cellular environment, the Calcein-AM Quenching Assay is the industry standard. Calcein-AM is non-fluorescent and membrane-permeable. Once inside the cell, esterases cleave it to Calcein, which is fluorescent.[2] Binding to labile iron quenches this fluorescence. A chelator that successfully removes iron from Calcein will restore/de-quench the fluorescence.
Protocol: Calcein-AM Labile Iron Pool (LIP) Assay
Objective: Quantify the ability of 5-HMQ vs. DFO to access and chelate intracellular labile iron.
Materials:
-
Cell Line: HepG2 or SH-SY5Y (Neuroblastoma).
-
Reagents: Calcein-AM (0.25 µM), Salicylaldehyde isonicotinoyl hydrazone (SIH) (as a positive control for 100% chelation), DFO, 5-HMQ.
-
Buffer: HEPES-buffered saline (HBS), pH 7.4.
Workflow:
-
Cell Preparation: Seed cells in 96-well black plates (clear bottom) at 20,000 cells/well. Incubate 24h.
-
Probe Loading: Wash cells with HBS. Incubate with 0.25 µM Calcein-AM for 15 min at 37°C.
-
Washing: Wash 2x with HBS to remove extracellular probe and prevent extracellular chelation artifacts.
-
Baseline Reading: Measure fluorescence (
) at Ex/Em 485/535 nm. -
Treatment: Add chelators:
-
Group A: Vehicle (DMSO control).
-
Group B: DFO (100 µM).
-
Group C: 5-HMQ (100 µM).
-
Group D: SIH (100 µM) (Defines max fluorescence
).
-
-
Kinetic Measurement: Monitor fluorescence every 2 minutes for 60 minutes.
-
Calculation:
-
LIP (Arbitrary Units) is proportional to the de-quenching.
-
Efficacy =
-
Assay Logic Visualization
Caption: The Calcein-AM assay validates membrane permeability. 5-HMQ will show a rapid increase in fluorescence (de-quenching), while DFO will show a negligible change over short timeframes.
Comparative Data Summary
The following table summarizes expected experimental outcomes based on literature values for the 8-HQ class and DFO.
| Metric | Deferoxamine (DFO) | This compound |
| Intracellular Iron Removal (1h) | < 10% (Ineffective short-term) | > 60% (Highly Effective) |
| Systemic Clearance (24h) | High (Urinary excretion) | Moderate (Biliary/Fecal excretion) |
| Cytotoxicity (IC50) | > 100 µM (Low toxicity) | ~10–50 µM (Moderate toxicity) |
| BBB Penetration | Negligible | High |
| Redox Silencing | Complete (Safe) | Partial (Risk of pro-oxidant cycling if [L] < [Fe]) |
References
-
Mobarra, N. et al. (2016). "A Review on Iron Chelators in Treatment of Iron Overload Syndromes." International Journal of Hematology-Oncology and Stem Cell Research. Link
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[3][4] Link
-
Glickstein, H. et al. (2005). "Intracellular Labile Iron Pools as Direct Targets of Iron Chelators: A Fluorescence Study of Chelator Action in Living Cells." Blood. Link
-
Hider, R. C. et al. (2010). "Design of Orally Active Iron Chelators." Annals of the New York Academy of Sciences. Link
Sources
A Comparative Guide to the Experimental Validation of 5-(Hydroxymethyl)quinolin-8-ol
This guide provides an in-depth comparative analysis of 5-(Hydroxymethyl)quinolin-8-ol, a key derivative of the versatile 8-hydroxyquinoline scaffold. We will dissect its performance against other functionalized quinolines, grounded in experimental data, and provide detailed protocols to ensure the cross-validation of these findings. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced role of C5-position substitutions on the biological activity of this important heterocyclic compound.
Introduction: The 8-Hydroxyquinoline Scaffold and the Significance of the C5-Hydroxymethyl Group
The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2][3][4][5] The fundamental mechanism underpinning these activities is its function as a potent chelator of biologically crucial metal ions such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[2][6] By sequestering these ions, 8-HQ derivatives can disrupt essential enzymatic processes in pathogens, induce apoptosis in cancer cells, or modulate metal-induced amyloid-β aggregation in neurodegenerative diseases.[6][7]
The therapeutic potential of the 8-HQ scaffold can be precisely tuned by introducing different functional groups at various positions on the quinoline ring. This compound (5-HMQ-8) is a derivative featuring a hydroxymethyl group (-CH₂OH) at the C5-position. This substitution is significant as it enhances polarity and provides a reactive site for further conjugation, potentially altering the compound's solubility, cell permeability, and target engagement compared to parent 8-HQ or derivatives with halogen or nitro groups. This guide aims to cross-validate the experimental results of 5-HMQ-8, comparing its efficacy and properties to other key 8-HQ analogs.
Physicochemical Profile and Synthesis Overview
The physical and chemical properties of 5-HMQ-8 dictate its behavior in biological systems. The presence of both a hydroxyl and a hydroxymethyl group increases its polarity compared to many other 8-HQ derivatives.
| Property | Value | Source |
| CAS Number | 4053-44-5 | [8][9][10] |
| Molecular Formula | C₁₀H₉NO₂ | [8][10] |
| Molecular Weight | 175.18 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 138-139 °C | [9] |
| pKa | 4.77 ± 0.10 (Predicted) | [9] |
Synthetic Pathway
The synthesis of 5-HMQ-8 typically starts from the readily available 8-hydroxyquinoline. A common synthetic route involves a formylation step at the C5-position followed by a reduction. This multi-step process allows for the controlled introduction of the hydroxymethyl group.
Caption: Synthetic workflow for this compound.
Core Mechanism: Disruption of Metal Homeostasis
The primary mode of action for 5-HMQ-8, like its parent compound, is metal ion chelation. The nitrogen atom of the pyridine ring and the oxygen atom of the C8-hydroxyl group form a bidentate ligand that can bind to transition metal ions. This sequestration disrupts the delicate balance of metal ions essential for cellular function.
Caption: Mechanism of action via metal ion chelation.
Comparative Analysis of Biological Performance
The efficacy of 5-HMQ-8 is best understood when compared to other 5-substituted 8-HQ derivatives. The nature of the substituent at the C5-position significantly influences lipophilicity, electronic properties, and steric hindrance, thereby affecting biological activity.
Antimicrobial Activity
8-HQ derivatives are known for their antibacterial and antifungal properties.[6] The substitution at the C5 position can enhance this activity. For instance, studies have shown that 5-alkoxymethyl-8-quinolinols exhibit greater activity against various bacterial and fungal strains than the parent 8-HQ.[6] This suggests that the hydroxymethyl group in 5-HMQ-8 could contribute to improved antimicrobial efficacy compared to the unsubstituted 8-HQ.
Comparative Data on 5-Substituted 8-HQ Derivatives:
| Compound | Substituent at C5 | Reported Activity | Rationale for Comparison |
| 8-Hydroxyquinoline | -H | Baseline antimicrobial and antifungal activity.[6] | The parent compound for establishing a baseline. |
| This compound | -CH₂OH | Enhanced polarity; may improve interaction with bacterial cell walls. | The topic of this guide. |
| 5-Chloro-8-hydroxyquinoline | -Cl | A well-studied derivative with known antimicrobial properties.[1] | A halogenated analog for lipophilicity comparison. |
| 5-Nitro-8-hydroxyquinoline | -NO₂ | Strong electron-withdrawing group, often enhancing bioactivity. | An electron-withdrawing analog. |
| 5-Formyl-8-hydroxyquinoline | -CHO | Displayed greater in vitro antiplaque activity than 8-HQ.[11] | The direct precursor to 5-HMQ-8. |
Anticancer Activity
The anticancer potential of 8-HQ derivatives is often linked to their ability to chelate copper and zinc, which are crucial for tumor angiogenesis, and to induce oxidative stress in cancer cells.[7] The specific substituent can modulate this activity. For example, derivatives with strong electron-withdrawing groups have shown high anticancer activity.[1] While specific IC₅₀ values for 5-HMQ-8 are not widely published, we can infer its potential by comparing it with other derivatives tested against common cancer cell lines.
Comparative Cytotoxicity of 8-HQ Derivatives (Illustrative IC₅₀ Values in µM):
| Derivative Type | Hela (Cervical) | MCF-7 (Breast) | A-549 (Lung) | Source |
| 2-Hydrazino-8-HQ (Phenyl substituted) | Significant reduction in cell viability | Significant reduction in cell viability | Significant reduction in cell viability | [1] |
| Dichloro-8-HQ | 0.73–10.48 | - | - | [1] |
| 5-Fluorouracil (Standard Drug) | ~4.5 | - | - | [1] |
The hydroxymethyl group of 5-HMQ-8 may offer a different mode of interaction with cellular targets compared to halogenated or nitrated derivatives, potentially leading to a distinct cytotoxicity profile and lower off-target toxicity.
Verifiable Experimental Protocols
To ensure scientific integrity, the following protocols are provided. They are designed as self-validating systems, with clear steps and justifications.
Protocol 1: Synthesis and Characterization of this compound
This protocol is adapted from established procedures for the synthesis of 5-substituted quinolines.[12]
Objective: To synthesize and purify 5-HMQ-8 from 8-hydroxyquinoline.
Methodology:
-
Formylation: Dissolve 8-hydroxyquinoline in a suitable acidic medium. Add a formylating agent (e.g., hexamethylenetetramine). Reflux the mixture for several hours. Causality: The acidic environment activates the quinoline ring for electrophilic substitution, directing the formyl group to the electron-rich C5 position.
-
Hydrolysis: Quench the reaction and hydrolyze the intermediate to yield 5-formyl-8-hydroxyquinoline.
-
Purification: Purify the crude aldehyde product using column chromatography.
-
Reduction: Dissolve the purified 5-formyl-8-hydroxyquinoline in an appropriate solvent (e.g., ethanol). Add a mild reducing agent like sodium borohydride (NaBH₄) portion-wise at 0°C. Causality: NaBH₄ is a selective reducing agent that will reduce the aldehyde to an alcohol without affecting the aromatic system.
-
Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Final Purification & Characterization: Purify the final product by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Caption: Workflow for the synthesis and validation of 5-HMQ-8.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-HMQ-8 against a selected cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-HMQ-8 in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound represents a promising modification of the 8-hydroxyquinoline scaffold. Its enhanced polarity and reactive handle for conjugation set it apart from more common halogenated or alkylated derivatives. While direct comparative data is still emerging, its chemical properties suggest potential for favorable biological activity, possibly with an improved safety profile.
Future research should focus on direct, head-to-head experimental comparisons of 5-HMQ-8 against other 5-substituted analogs in a variety of antimicrobial and anticancer assays. Furthermore, the hydroxymethyl group serves as an ideal attachment point for creating novel hybrid molecules or metal complexes, opening a new avenue for developing targeted therapeutics with enhanced efficacy.[14] The protocols detailed in this guide provide a robust framework for conducting such cross-validation studies.
References
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at: [Link].
-
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link].
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link].
-
5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Available at: [Link].
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].
-
Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link].
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link].
-
Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. PubMed. Available at: [Link].
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available at: [Link].
-
8-hydroxyquinoline. AERU - University of Hertfordshire. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 8. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
- 9. 5-HYDROXYMETHYL-QUINOLIN-8-OL | 4053-44-5 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-(Hydroxymethyl)quinolin-8-ol in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous mechanistic validation. This guide provides an in-depth framework for elucidating the mechanism of action of 5-(Hydroxymethyl)quinolin-8-ol (HMQO), a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, in cancer cells. While the broader class of 8-HQ compounds has demonstrated significant anti-cancer potential through various mechanisms, specific data on HMQO is nascent.[1] This guide, therefore, serves as a comprehensive roadmap for its investigation, drawing parallels with related compounds and outlining a self-validating system of experiments to establish its therapeutic rationale.
The 8-Hydroxyquinoline Scaffold: A Foundation for Anti-Cancer Activity
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-neurodegenerative, antimicrobial, and notably, anti-cancer properties.[1] Their planar structure and capacity for metal chelation are central to their bioactivity.[1] The anti-cancer effects of 8-HQ derivatives are often linked to their interactions with metal ions like copper and zinc.[1] While numerous quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, the precise mechanisms can vary based on their substitutions.[2][3]
Given the structural similarity of this compound (HMQO) to this active class of compounds, it is hypothesized that its anti-cancer activity may be mediated through one or more of the following established mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives are potent inducers of programmed cell death (apoptosis) in cancer cells.[2] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle is a key mechanism for many anti-cancer agents, preventing the uncontrolled proliferation of tumor cells.[3]
-
Modulation of Key Signaling Pathways: 8-HQ derivatives have been shown to interfere with critical cancer-related signaling pathways, such as NF-κB.[4]
-
Metal Ion Homeostasis Disruption: The chelating properties of the 8-HQ core can disrupt the delicate balance of metal ions within cancer cells, leading to oxidative stress and cell death.[5]
This guide will provide a structured approach to systematically investigate these potential mechanisms for HMQO and compare its efficacy to other relevant compounds.
A Phased Approach to Mechanistic Validation
A logical and sequential experimental workflow is crucial for building a coherent understanding of a compound's mechanism of action. The following workflow is proposed for the validation of HMQO's anti-cancer activity.
Caption: A five-phased experimental workflow for validating the mechanism of action of HMQO.
Phase 1: Establishing the Cytotoxic Profile of HMQO
The initial step is to determine the cytotoxic potential of HMQO across a panel of cancer cell lines and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and non-cancerous cells (e.g., MCF-10A, BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of HMQO (e.g., from 0.1 µM to 100 µM) in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) at 48h | Selectivity Index (Non-cancerous/Cancerous) |
| HMQO | MCF-7 (Breast Cancer) | [Experimental Data] | [Calculated Value] |
| A549 (Lung Cancer) | [Experimental Data] | [Calculated Value] | |
| MCF-10A (Non-cancerous) | [Experimental Data] | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | 2 |
| A549 (Lung Cancer) | 0.8 | 1.5 | |
| MCF-10A (Non-cancerous) | 1.0 | - | |
| Clioquinol | MCF-7 (Breast Cancer) | 2.5 | 4 |
| A549 (Lung Cancer) | 3.2 | 3.1 | |
| MCF-10A (Non-cancerous) | 10.0 | - |
This table provides a template for presenting the cytotoxic data. The selectivity index is a crucial parameter for assessing the cancer-specific toxicity of the compound.
Phase 2: Investigating the Induction of Apoptosis
Once the cytotoxic activity of HMQO is established, the next critical step is to determine if this cell death is due to apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with HMQO at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with HMQO as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by HMQO.
Comparative Analysis with Alternative Compounds
To position HMQO within the current landscape of anti-cancer agents, a direct comparison with established drugs and other 8-HQ derivatives is essential.
| Feature | This compound (HMQO) | Clioquinol | 5-Fluorouracil (5-FU) |
| Primary Mechanism | To be determined | Metal ionophore, proteasome inhibition, NF-κB inhibition [4] | Thymidylate synthase inhibition, DNA/RNA synthesis disruption [6] |
| Apoptosis Induction | To be determined (Hypothesized: Yes) | Yes [4] | Yes [6] |
| Cell Cycle Arrest | To be determined | G2/M arrest | S-phase arrest [6] |
| Metal Chelation | Yes (Hypothesized) | Yes [1] | No |
| Known Side Effects | To be determined | Neurotoxicity (at high doses) [1] | Myelosuppression, mucositis, diarrhea [6] |
This comparative table underscores the importance of the proposed validation studies to fully characterize HMQO and identify its potential advantages over existing therapies.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound in cancer cells. By systematically progressing through the outlined experimental phases, researchers can build a robust data package that elucidates its cytotoxic mechanisms, identifies the signaling pathways it modulates, and benchmarks its performance against relevant alternatives. The insights gained from these studies will be critical in determining the therapeutic potential of HMQO and guiding its future development as a novel anti-cancer agent.
References
- Sharma, P., et al. (2012). A quinoline derivative, 8-methoxy primido[4′,5′:4,5]thieno(2,3-b)quinolin-4(3H)-one (MPTQ), induces apoptosis in K562 myeloid leukemia cell line and inhibits tumor progression in mice bearing different types of tumors. PLoS One, 7(5), e38125.
-
Chen, Y. F., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 20(8), 13874–13887. Available from: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]
-
Enyedy, É. A., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(1), 456. Available from: [Link]
-
Ribeiro, N., et al. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 26(15), 4434. Available from: [Link]
-
Lam, K. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14637–14654. Available from: [Link]
-
de Castro, S. L., et al. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 7(10), 834. Available from: [Link]
-
Liang, C., et al. (2023). Platinum(II) 5-substituted-8-hydroxyquinoline coordination compounds induces mitophagy-mediated apoptosis in A549/DDP cancer cells. Journal of Inorganic Biochemistry, 241, 112152. Available from: [Link]
-
Gáspár, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. Available from: [Link]
-
Thangavel, S., et al. (2023). Enhanced Apoptosis in Melanoma Cells via Synergistic Action of Luteolin and 5-FU Through Oxidative Stress Modulation. ACS Omega, 8(33), 30195–30206. Available from: [Link]
-
Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. Available from: [Link]
-
Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1159828. Available from: [Link]
-
Chemsrc. This compound | CAS#:4053-44-5. Available from: [Link]
-
Głowacka, I. E., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(20), 15068. Available from: [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Apoptosis in Melanoma Cells via Synergistic Action of Luteolin and 5-FU Through Oxidative Stress Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 5-(Hydroxymethyl)quinolin-8-ol and PBT2 as metal protein attenuating compounds
An In-Depth Head-to-Head Comparison of 5-(Hydroxymethyl)quinolin-8-ol and PBT2 as Metal Protein Attenuating Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mislocalization and aberrant coordination of biometals, particularly zinc, copper, and iron, are central to the pathology of several neurodegenerative diseases, most notably Alzheimer's Disease (AD). This dyshomeostasis promotes the aggregation of amyloid-beta (Aβ) peptides and catalyzes the production of neurotoxic reactive oxygen species. Metal Protein Attenuating Compounds (MPACs) represent a sophisticated therapeutic class designed not to systemically deplete metals, but to act as ionophores, intercepting pathological metal-protein interactions and restoring metal balance.[1] This guide provides a detailed comparative analysis of two significant 8-hydroxyquinoline (8-HQ) based MPACs: the clinically evaluated PBT2 and the emerging preclinical candidate this compound.
Profiling the Contenders: From Clinical Trial to Preclinical Promise
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)
PBT2 is a second-generation MPAC, developed to improve upon the pharmacokinetics and safety profile of its predecessor, clioquinol (PBT1).[2][3] It has been the most clinically advanced compound in its class for neurodegenerative disorders, having completed Phase IIa clinical trials for Alzheimer's Disease and a Phase II trial for Huntington's Disease.[4][5][6]
The therapeutic rationale for PBT2 is centered on its function as a metal ionophore.[2][7] Rather than acting as a simple chelator that strips metals away, PBT2 is designed to cross the blood-brain barrier, bind to zinc and copper ions trapped in amyloid plaques, and facilitate their redistribution into neurons.[2] This action is believed to have a dual benefit: promoting the dissolution of toxic Aβ oligomers and restoring the metal concentrations required for synaptic health and function.[2][4] In preclinical mouse models of AD, PBT2 demonstrated an ability to improve cognition and indicators of synaptic health.[2][6] While Phase IIa trials showed it was safe and well-tolerated, with some positive effects on executive function and cerebrospinal fluid Aβ levels, it ultimately did not progress to Phase III trials for AD.[5][7][8]
This compound
This compound is another derivative of the privileged 8-hydroxyquinoline scaffold, the same core structure as PBT2.[9][10] As a preclinical compound, it is of significant interest for its potential therapeutic applications stemming from its metal-chelating properties.[10] The 8-HQ core is a well-established bidentate chelator that forms stable complexes with biologically relevant metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.[10]
Its mechanism is presumed to be similar to other 8-HQ derivatives, leveraging metal chelation to intervene in pathological processes.[10] The presence of the hydroxymethyl group at the 5-position is a key structural feature, which has been shown in related compounds to increase aqueous solubility compared to analogs with less polar groups.[10] This property could be advantageous for its pharmacokinetic profile. While direct studies on its effect on Aβ aggregation are less extensive than for PBT2, its potential as a building block for novel antineurodegenerative agents is actively being explored.[10]
Quantitative and Qualitative Head-to-Head Comparison
| Feature | This compound | PBT2 |
| Parent Scaffold | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Key Substituents | 5-Hydroxymethyl group | 5,7-dichloro and 2-[(dimethylamino)methyl] groups[3] |
| Mechanism of Action | Metal Chelation; potential to restore metal balance[10] | Metal Ionophore; disrupts metal-Aβ interaction and facilitates cellular metal redistribution[2][7] |
| Metal Ion Specificity | Forms stable complexes with Cu²⁺, Zn²⁺, and Fe³⁺[10] | Primarily targets Cu²⁺ and Zn²⁺ dyshomeostasis[2] |
| Effect on Aβ Aggregation | Investigated as a multitargeted derivative against Aβ aggregation[11] | Shown to reduce metal-mediated Aβ aggregation and promote solubilization of Aβ[2][4] |
| Blood-Brain Barrier | Predicted to cross, characteristic of small 8-HQ derivatives | Confirmed to cross the blood-brain barrier[2] |
| Clinical Stage | Preclinical | Completed Phase IIa trials for Alzheimer's Disease[4][5] |
Core Experimental Protocols for MPAC Evaluation
Evaluating the efficacy of MPACs requires a suite of standardized in vitro assays. The following protocols provide a framework for the direct comparison of compounds like this compound and PBT2.
Thioflavin T (ThT) Assay for Aβ Aggregation
This is the gold-standard fluorescence-based assay to monitor the kinetics of amyloid fibril formation in real-time.[12] Thioflavin T dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a quantifiable increase in fluorescence.[13]
Caption: Workflow for the MTT cell viability and neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow the cells to attach and grow for 24 hours.
-
Preparation of Toxic Species: Prepare Aβ oligomers by pre-incubating Aβ₁₋₄₂ peptide with Cu²⁺ or Zn²⁺ at 37°C for several hours.
-
Cell Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the pre-formed toxic Aβ oligomers. In parallel wells, co-administer the toxic species with various concentrations of this compound or PBT2. Include controls for untreated cells (100% viability) and cells treated only with the toxic Aβ species (maximum toxicity).
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add a sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals. [14]6. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals. [15]7. Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. A successful neuroprotective compound will result in a significantly higher absorbance (and thus higher viability) in the presence of the toxic Aβ species compared to cells treated with the toxic species alone.
Mechanistic Insights and Future Outlook
The fundamental therapeutic concept for both compounds revolves around modulating pathological metal-protein interactions. While both share the 8-HQ core, their distinct substitutions likely confer different biological activities. PBT2's design as an ionophore is a nuanced approach that has shown some clinical promise, though its efficacy was not sufficient for advancement. Research suggests PBT2's mechanism and how it distributes copper within a cell may be distinct from other 8-HQ compounds. [16][17]
Caption: Generalized mechanism of action for Metal Protein Attenuating Compounds.
This compound represents an opportunity to refine the MPAC strategy. Its enhanced solubility may offer pharmacokinetic advantages, but rigorous head-to-head preclinical studies against established benchmarks like PBT2 are essential. Future research must focus on directly comparing these compounds in AD-relevant animal models to assess not only their efficacy in reducing amyloid pathology but also their impact on cognitive function and neuroinflammation. The journey of PBT2 provides invaluable lessons, underscoring the complexity of translating promising in vitro activity into clinical success. The continued exploration of new, optimized 8-hydroxyquinoline derivatives remains a critical and promising avenue in the quest for effective neurodegenerative disease therapeutics.
References
Sources
- 1. Metal protein attenuating compounds for the treatment of Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal protein attenuating compounds for the treatment of Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinician.com [clinician.com]
- 8. mdpi.com [mdpi.com]
- 9. CAS 4053-44-5: this compound | CymitQuimica [cymitquimica.com]
- 10. 8-Hydroxymethyl-quinolin-5-ol|RUO [benchchem.com]
- 11. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - Metallomics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
5-(Hydroxymethyl)quinolin-8-ol proper disposal procedures
Topic: 5-(Hydroxymethyl)quinolin-8-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Leads[1]
Introduction: Beyond the Synthesis
As researchers, we often focus on the synthetic utility of This compound (CAS: 4053-44-5)—specifically its role as a bidentate ligand and a precursor for neuroprotective pharmacophores.[1] However, the very properties that make it valuable—its high affinity for metal chelation and biological activity—transform it into a complex liability at the point of disposal.[1]
This guide is not a generic safety sheet. It is an operational protocol designed to mitigate the specific environmental and regulatory risks associated with quinoline derivatives.[1] The core objective is to prevent the formation of "Mixed Waste" (hazardous chemical + heavy metal), which exponentially increases disposal costs and regulatory scrutiny.[1]
Part 1: Hazard Identification & Chemical Behavior
Before initiating disposal, you must understand the molecule's behavior.[1] this compound is not just an organic solid; it is a nitrogen-containing heterocycle with significant aquatic toxicity and chelating potential.[1]
Physicochemical Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Class | 8-Hydroxyquinoline Derivative | High aquatic toxicity; potential mutagen.[1] |
| Chelation | Bidentate Ligand (N, O donor) | CRITICAL: Binds transition metals (Cu, Zn, Fe) and RCRA 8 metals.[1] |
| Reactivity | Incompatible with Oxidizers | Do NOT mix with nitric acid or peroxides (risk of exothermic ignition).[1][2] |
| State | Solid (Crystalline) | Dust generation is a primary inhalation risk.[1] |
| RCRA Status | Non-listed (Characteristic) | Must be characterized by the generator (Toxicity/Ignitability).[1] |
Scientist’s Note: While this specific derivative may not have a unique P- or U-list code under US EPA regulations, it must be managed as Hazardous Waste due to its structural similarity to toxic parent compounds (read-across toxicology) and its acute aquatic toxicity.[1]
Part 2: Pre-Disposal Assessment (The Logic)
The most common error in disposing of quinolin-8-ol derivatives is treating them as generic "solid organic waste."[1] You must validate the waste stream's purity.[1]
The Chelation Trap: If you have used this molecule to bind metals (e.g., in an assay or catalysis), you have created a new waste class.[1]
-
Scenario A: Pure compound (Synthesis scrap/Expired stock).[1]
-
Scenario B: Metal-complexed (Experimental waste).[1]
Workflow Visualization: Waste Stream Segregation
Caption: Decision logic for segregating this compound waste to prevent regulatory non-compliance.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, synthesis yield, weighing paper residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.[1]
-
Bagging: Place the solid waste inside a clear, chemically resistant polyethylene bag (secondary containment) before placing it in the drum. This minimizes dust release upon opening at the incineration facility.[1]
-
Labeling:
-
Sealing: Screw the lid tight and tape it. Wipe the exterior with methanol to ensure no residue remains.[1]
Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction solvents, HPLC waste.[1]
-
Solvent Compatibility Check:
-
pH Neutralization: Ensure the waste stream is neutral (pH 6-8).[1] Quinoline derivatives can be basic; if the solution is acidic (e.g., from an acid workup), neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.[1]
-
Quenching Oxidizers: If the reaction involved oxidizers, test for peroxides using strips.[1] Quench with sodium thiosulfate before adding to the waste carboy.[1] Never add this compound to a waste container containing nitric acid.[1]
Protocol C: The "Mixed Waste" Protocol (Chelated Complexes)
Applicable for: Assay plates, catalysis residues containing metals.[1]
-
Identification: If the this compound was used to chelate RCRA 8 metals (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver), this is now RCRA Regulated Hazardous Waste .[1]
-
Segregation: Do not pour this into the general organic solvent carboy.[1]
-
Collection: Collect in a separate container labeled "Aqueous Waste with Heavy Metals."
-
Documentation: You must list the specific metal and its approximate concentration (ppm) on the tag.[1] This allows the disposal facility to choose the correct stabilization method (e.g., cement encapsulation) before landfill/incineration.[1]
Part 4: Emergency Spillage Procedures
In the event of a benchtop spill, speed and containment are vital to prevent dust inhalation.[1]
-
PPE Upgrade: Immediately don a P100 respirator or N95 mask.[1] Standard surgical masks offer insufficient protection against fine organic dusts.[1]
-
Containment:
-
Solid Spill: Do not dry sweep.[1] Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1] Scoop the wet slurry into a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if oxidizers are present in the lab vicinity.[1]
-
-
Decontamination: Scrub the surface with 10% HCl followed by a soap solution.[1] The acid helps protonate the quinoline nitrogen, increasing solubility for removal, but requires subsequent neutralization.[1]
Part 5: Regulatory Framework (Cradle-to-Grave)
Under the Resource Conservation and Recovery Act (RCRA), you are responsible for this chemical from the moment it enters your lab until it is destroyed.[1]
Caption: The RCRA compliance lifecycle. You must retain the 'Certificate of Destruction' for audit purposes.[1]
Final Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration .[1] This ensures the complete thermal decomposition of the stable quinoline ring system and prevents leaching into groundwater.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 5-(Hydroxymethyl)-8-quinolinol 97.00% | CAS: 4053-44-5 | AChemBlock [achemblock.com]
- 4. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 5. SDS of 5-Hydroxymethyl-Quinolin-8-Ol, Safety Data Sheets, CAS 4053-44-5 - chemBlink [chemblink.com]
- 6. EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”: Stinson LLP Law Firm [stinson.com]
A Researcher's Guide to the Safe Handling of 5-(Hydroxymethyl)quinolin-8-ol
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, quinoline derivatives hold significant promise due to their broad spectrum of biological activities. 5-(Hydroxymethyl)quinolin-8-ol, a member of this class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven protocols for the safe use of this compound, from initial handling to final disposal.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin Irritation and Sensitization: May cause skin irritation and an allergic skin reaction upon contact.[4][5][6]
-
Serious Eye Damage: Poses a significant risk of serious eye damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6][7]
-
Reproductive Toxicity: Some quinoline derivatives may damage an unborn child.[3][4]
The table below summarizes the key physical and chemical properties of this compound, which are crucial for risk assessment and the design of safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [8] |
| Molecular Weight | 175.18 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 138-139 °C | [8][9] |
| Boiling Point | 419 °C at 760 mmHg | [8] |
| Storage | 2-8°C, protect from light | [8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment of quinoline derivatives.
-
Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use. It is crucial to use proper glove removal technique to avoid skin contact.[10] Contaminated gloves should be disposed of as hazardous waste.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] For operations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.[10]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or a full protective suit is recommended.[10]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[6][11] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with an appropriate particulate filter is essential.[11][12]
The following diagram illustrates the essential PPE for handling this compound.
Caption: Workflow for the safe handling of this compound, emphasizing the integration of PPE at every step.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All manipulations of the solid compound, such as weighing and transferring, must be carried out in a chemical fume hood to control dust.[1][14]
-
Use tools and equipment that are clean and dry to prevent contamination.
-
Avoid generating dust.[6] If dust is generated, do not use a dry brush to clean it up; instead, use a wet wipe or a HEPA-filtered vacuum cleaner.
-
Wash hands thoroughly after handling, even if gloves were worn.[6][10]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][14]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of responsible chemical management.
-
Chemical Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain, as it is very toxic to aquatic life.[1][3][4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring the integrity of their scientific endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Quinolin-8-ol - Substance Information. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:4053-44-5. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. SDS of 5-Hydroxymethyl-Quinolin-8-Ol, Safety Data Sheets, CAS 4053-44-5 - chemBlink [chemblink.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 8-HYDROXYQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | CAS#:4053-44-5 | Chemsrc [chemsrc.com]
- 9. 5-HYDROXYMETHYL-QUINOLIN-8-OL | 4053-44-5 [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
